4-Methylpentanal-d7
描述
属性
CAS 编号 |
1794978-55-4 |
|---|---|
分子式 |
C₆H₅D₇O |
分子量 |
107.2 |
同义词 |
4-Methylvaleraldehyde-d7; 4-Methyl-1-pentanal-d7; 4-Methylpentan-1-one-d7; Isocaproaldehyde-d7; Isohexanal-d7; γ-Methylvaleraldehyde-d7; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpentanal-d7: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. Given the limited availability of experimental data for the deuterated form, this document leverages information on its non-deuterated analog, 4-methylpentanal, to provide a thorough understanding of the compound.
Chemical Identity and Properties
This compound is the deuterated form of 4-methylpentanal, an alpha-hydrogen aldehyde. It is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry and as a labeled intermediate in the synthesis of pharmaceutical compounds, such as Pregabalin.[1]
Structure
The chemical structure of this compound is characterized by a pentanal backbone with a methyl group at the fourth carbon and deuterium atoms replacing seven hydrogen atoms.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Methylpentanal and this compound
| Property | 4-Methylpentanal (Non-deuterated) | This compound |
| Molecular Formula | C₆H₁₂O | C₆H₅D₇O[1][2][3] |
| Molecular Weight | 100.16 g/mol [4] | ~107.20 g/mol [1][3] |
| CAS Number | 1119-16-0[4] | 1794978-55-4[1][3] |
| Appearance | Colorless liquid[5] | No data available |
| Boiling Point | 121-123 °C | No data available |
| Density | 0.808 g/cm³ | No data available |
| Synonyms | 4-Methylvaleraldehyde, Isocaproaldehyde, Isohexanal[4] | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general approach involves the deuteration of a suitable precursor. One common method for preparing deuterated aldehydes is through the reduction of the corresponding deuterated carboxylic acid or its derivative. Another approach is the direct deuteration of the aldehyde itself.
Generalized Synthesis Workflow for this compound
Caption: Generalized synthetic routes to this compound.
Illustrative Experimental Protocol (General)
Objective: To synthesize this compound via reduction of a deuterated carboxylic acid derivative.
Materials:
-
4-Methylpentanoic acid-d7
-
Oxalyl chloride or thionyl chloride
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Activation of the Carboxylic Acid: 4-Methylpentanoic acid-d7 is converted to its corresponding acid chloride by reacting with an excess of oxalyl chloride or thionyl chloride in an anhydrous, inert solvent. The reaction is typically carried out at room temperature, and the excess reagent and solvent are removed under reduced pressure.
-
Reduction to the Aldehyde: The resulting acid chloride is dissolved in an anhydrous ether or THF and cooled to -78 °C under an inert atmosphere. A solution of lithium aluminum deuteride in the same solvent is added dropwise. The reaction is carefully monitored and quenched by the slow addition of D₂O once the starting material is consumed.
-
Workup and Purification: The reaction mixture is allowed to warm to room temperature, and the aluminum salts are precipitated. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed. The crude this compound is then purified by distillation or column chromatography.
Analytical Characterization
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected analytical characteristics based on the structure and data from the non-deuterated analog.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 107. The fragmentation pattern would be influenced by the positions of the deuterium atoms.
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed key fragment ions in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would be significantly simplified compared to its non-deuterated analog due to the replacement of protons with deuterium. The remaining proton signals would be informative for confirming the structure. The ¹³C NMR spectrum would show characteristic shifts for the carbonyl and alkyl carbons, with potential C-D coupling observed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CHO) | 9.7 (singlet) | ~202 |
| C2 | No proton signal | ~52 (multiplet due to C-D coupling) |
| C3 | No proton signal | ~30 (multiplet due to C-D coupling) |
| C4 | ~1.6 (multiplet) | ~28 |
| C5 (CH₃) | ~0.9 (doublet) | ~22 |
| C6 (CH₃) | ~0.9 (doublet) | ~22 |
Biological Significance and Applications
While there is no specific information on the biological activity of this compound, its non-deuterated form is a known human and mouse metabolite.[6] 4-Methylpentanal is involved in steroidogenesis, being a product of the side-chain cleavage of cholesterol.[6]
The primary application of this compound is as an internal standard for quantitative analysis of 4-methylpentanal in biological samples by mass spectrometry. Its use can improve the accuracy and precision of measurements in metabolomics and clinical chemistry research. Furthermore, as a labeled intermediate, it is crucial in the synthesis of deuterated pharmaceuticals, which can have altered metabolic profiles and improved pharmacokinetic properties.[1]
Metabolic Pathway of 4-Methylpentanal (Non-deuterated)
Caption: Involvement of 4-methylpentanal in steroidogenesis.
Conclusion
This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmaceutical development. While a comprehensive set of experimental data for the deuterated compound is not yet available, its chemical properties and behavior can be reasonably inferred from its non-deuterated analog. The information and generalized protocols provided in this guide serve as a foundational resource for scientists working with this stable isotope-labeled compound. Further research to establish a complete experimental profile of this compound would be beneficial for the scientific community.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This isotopically labeled compound serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The introduction of seven deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled counterpart.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process commencing with the reduction of a suitable precursor, ethyl 4-methylpentanoate, using a powerful deuterating agent, followed by the oxidation of the resulting deuterated alcohol. A commonly employed and effective method for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid is the Swern oxidation.
Step 1: Synthesis of 4-Methyl-1-pentanol-d7
The first step involves the reduction of ethyl 4-methylpentanoate with lithium aluminum deuteride (LiAlD₄) to yield 4-methyl-1-pentanol-d7. LiAlD₄ is a potent reducing agent that provides a source of deuterium anions (D⁻) to replace the carbonyl group and the ethoxy group of the ester.
Step 2: Synthesis of this compound via Swern Oxidation
The synthesized 4-methyl-1-pentanol-d7 is then oxidized to this compound using Swern oxidation. This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields for the conversion of primary alcohols to aldehydes.
Below is a diagram illustrating the synthetic workflow:
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| Ethyl 4-methylpentanoate | Sigma-Aldrich | ≥99% |
| Lithium aluminum deuteride (LiAlD₄) | Cambridge Isotope Laboratories | 98 atom % D |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Oxalyl chloride | Sigma-Aldrich | 98% |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | ≥99.9% |
| Dichloromethane (CH₂Cl₂), anhydrous | Sigma-Aldrich | ≥99.8% |
| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% |
Protocol for Step 1: Synthesis of 4-Methyl-1-pentanol-d7
-
A solution of ethyl 4-methylpentanoate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlD₄ in grams.
-
The resulting precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-methyl-1-pentanol-d7.
| Parameter | Value |
| Reactants | |
| Ethyl 4-methylpentanoate | 1.0 eq |
| Lithium aluminum deuteride | 1.2 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Expected Yield | 85-95% |
Protocol for Step 2: Synthesis of this compound
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane is added dropwise. The mixture is stirred for 30 minutes.
-
A solution of 4-methyl-1-pentanol-d7 (1.0 eq) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for another 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to afford this compound.
| Parameter | Value |
| Reactants | |
| 4-Methyl-1-pentanol-d7 | 1.0 eq |
| Oxalyl chloride | 1.5 eq |
| Dimethyl sulfoxide | 2.2 eq |
| Triethylamine | 5.0 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~2 hours |
| Expected Yield | 75-90% |
Characterization of this compound
The successful synthesis and purity of this compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is the primary method to confirm the successful deuteration. The spectrum of this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons on the carbon atoms that have been deuterated. The remaining proton signals will be used to confirm the structural integrity of the carbon skeleton.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all six carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets with reduced intensity due to C-D coupling.
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Non-deuterated | ~9.76 | t | 1H | -CHO |
| This compound | ~9.76 | s | 1H | -CHO |
| Non-deuterated | ~2.43 | dt | 2H | -CH₂-CHO |
| This compound | - | - | - | -CD₂-CDO |
| Non-deuterated | ~1.65 | m | 1H | -CH(CH₃)₂ |
| This compound | - | - | - | -CD(CD₃)₂ |
| Non-deuterated | ~1.52 | q | 2H | -CH₂-CH(CH₃)₂ |
| This compound | - | - | - | -CD₂-CD(CD₃)₂ |
| Non-deuterated | ~0.94 | d | 6H | -CH(CH₃)₂ |
| This compound | - | - | - | -CD(CD₃)₂ |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Non-deuterated | ~202.9 | -CHO |
| This compound | ~202.9 | -CHO |
| Non-deuterated | ~52.3 | -CH₂-CHO |
| This compound | ~51.8 (m) | -CD₂-CDO |
| Non-deuterated | ~33.8 | -CH₂-CH(CH₃)₂ |
| This compound | ~33.3 (m) | -CD₂-CD(CD₃)₂ |
| Non-deuterated | ~27.9 | -CH(CH₃)₂ |
| This compound | ~27.4 (m) | -CD(CD₃)₂ |
| Non-deuterated | ~22.4 | -CH(CH₃)₂ |
| This compound | ~21.9 (m) | -CD(CD₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating the product from any potential impurities and for obtaining its mass spectrum. The molecular ion peak in the mass spectrum of this compound will be shifted by +7 mass units compared to the non-deuterated compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| 4-Methylpentanal | C₆H₁₂O | 100.16 | 100 |
| This compound | C₆H₅D₇O | 107.20 | 107 |
Gas Chromatography (GC)
Gas chromatography is used to determine the purity of the synthesized this compound. A single, sharp peak is expected for the pure compound. The retention time can be compared to that of an authentic, non-deuterated standard.
Below is a diagram illustrating the characterization workflow:
In-Depth Technical Guide: 4-Methylpentanal-d7 (CAS: 1794978-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This isotopically labeled compound is of significant interest in medicinal chemistry and drug development, primarily serving as a critical internal standard for the quantitative analysis of pregabalin and related compounds. This document details its chemical properties, outlines plausible synthetic and analytical methodologies, and discusses its key applications. The information is presented to support researchers and scientists in their understanding and utilization of this important analytical reagent.
Chemical Properties and Data
This compound is a stable isotope-labeled form of 4-methylpentanal, where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which is the basis for its use in mass spectrometry-based quantification.
| Property | Value | Reference |
| CAS Number | 1794978-55-4 | [1][2] |
| Molecular Formula | C₆H₅D₇O | [1] |
| Molecular Weight | 107.20 g/mol | [1] |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7 | [1] |
| Appearance | Colorless Liquid (predicted) | |
| Boiling Point | ~121-122 °C (for non-deuterated) | |
| Density | ~0.803 g/cm³ (for non-deuterated) |
Synthesis and Purification
Experimental Protocol: Synthesis of 4-Methyl-1-pentanol-d7 (Hypothetical)
A potential route to the deuterated alcohol precursor is via the reduction of a suitable ester, such as ethyl 4-methylpentanoate, using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Materials:
-
Ethyl 4-methylpentanoate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of ethyl 4-methylpentanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, sequential addition of D₂O to decompose the excess LiAlD₄ and the resulting aluminum alkoxide complex.
-
The resulting salts are filtered off, and the organic layer is separated.
-
The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-methyl-1-pentanol-d7.
Experimental Protocol: Oxidation to this compound (Hypothetical)
The deuterated alcohol can then be oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Materials:
-
4-Methyl-1-pentanol-d7
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
A solution of 4-methyl-1-pentanol-d7 in anhydrous dichloromethane is added to a stirred suspension of PCC in the same solvent.
-
The reaction mixture is stirred at room temperature for a few hours until the oxidation is complete (monitored by TLC or GC).
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation or column chromatography on silica gel.
Caption: Plausible synthetic pathway for this compound.
Analytical Methods
The purity and identity of this compound are critical for its use as an internal standard. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and assess the isotopic purity of this compound.
Hypothetical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass spectrum would be expected to show a molecular ion peak at m/z 107, corresponding to the deuterated compound. The isotopic purity can be determined by comparing the intensity of the m/z 107 peak to the m/z 100 peak (non-deuterated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and the positions of deuterium labeling. In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the seven deuterated positions would be absent or significantly diminished. In the ¹³C NMR spectrum, the carbons attached to deuterium would show a characteristic triplet splitting pattern due to C-D coupling and a lower signal intensity.
Predicted ¹³C NMR Chemical Shifts (for non-deuterated 4-methylpentanal):
-
~202.4 ppm (C=O)
-
~52.5 ppm (-CH₂-)
-
~27.9 ppm (-CH-)
-
~24.8 ppm (-CH₂-)
-
~22.4 ppm (-CH₃)
Applications in Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of pregabalin.
Use as an Internal Standard for Pregabalin Quantification
Pregabalin is a widely prescribed medication for neuropathic pain and epilepsy. Accurate quantification of its concentration in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and bioequivalence studies. Due to their structural similarity, deuterated analogs of precursors or metabolites are often used as internal standards in LC-MS/MS methods. While pregabalin-d4 is a commonly used internal standard, this compound serves as an internal standard for methods that involve the derivatization of pregabalin back to an aldehyde-containing compound or for the quantification of related impurities.
Caption: Workflow for Pregabalin quantification using a deuterated internal standard.
Experimental Protocol: Quantification of Pregabalin using a Deuterated Internal Standard (General)
This protocol outlines the general steps for quantifying pregabalin in a biological matrix using a deuterated internal standard like this compound (assuming a derivatization step).
Materials:
-
Biological matrix (e.g., human plasma)
-
Pregabalin standard solutions
-
This compound internal standard solution
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Derivatizing agent (if required)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: A known amount of this compound internal standard solution is added to the plasma samples, calibration standards, and quality control samples.
-
Protein Precipitation: A protein precipitation agent is added to the samples to remove proteins. The samples are vortexed and centrifuged.
-
Derivatization (if necessary): The supernatant may be subjected to a derivatization reaction to improve chromatographic properties or ionization efficiency.
-
LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system. The analyte (derivatized pregabalin) and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of pregabalin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Biological Relevance
The non-deuterated form, 4-methylpentanal, is a naturally occurring aldehyde. It is produced during the steroidogenesis pathway as a byproduct of the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (P450scc). This places it within the broader context of steroid hormone biosynthesis.
Caption: Role of 4-methylpentanal in the steroidogenesis pathway.
As a deuterated analog, this compound is not expected to have a direct biological signaling role. Its significance lies in its utility as an analytical tool to study compounds involved in these pathways.
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry, pharmacology, and drug development. Its primary role as an internal standard in the quantification of pregabalin highlights the importance of isotopically labeled compounds in ensuring the accuracy and reliability of bioanalytical data. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, enabling scientists to effectively incorporate this reagent into their research.
Disclaimer: The experimental protocols provided are hypothetical and based on established chemical principles. Researchers should always consult relevant safety data sheets and perform their own risk assessments before conducting any chemical synthesis.
References
Synonyms for 4-Methylpentanal-d7 (e.g., 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methylpentanal-d7, a deuterated aldehyde of significant interest in pharmaceutical research and metabolic studies. This document covers its synonyms, key applications, and relevant biochemical pathways, presenting detailed information for researchers and drug development professionals.
Chemical Identity and Synonyms
This compound is a stable isotope-labeled version of 4-methylpentanal. The deuterium labeling provides a distinct mass signature, making it an invaluable tool in various analytical techniques. A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms and Chemical Properties of this compound
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| 4-Methylvaleraldehyde-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| Isocaproaldehyde-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| 4-Methyl-1-pentanal-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| Isohexanal-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| γ-Methylvaleraldehyde-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
| 4-Methylpentan-1-one-d7 | 1794978-55-4 | C₆H₅D₇O | 107.20 |
Applications in Pharmaceutical Development and Research
The primary application of this compound lies in its role as a critical intermediate in the synthesis of deuterated Pregabalin. Pregabalin is an anticonvulsant and anxiolytic medication. The use of deuterated analogs in drug development can offer advantages such as improved pharmacokinetic profiles.
Furthermore, its non-deuterated counterpart, 4-methylpentanal (also known as isocaproaldehyde), is an endogenous product of the cholesterol side-chain cleavage reaction, the initial step in steroidogenesis.[1][2] This positions this compound as a potential internal standard for the quantitative analysis of 4-methylpentanal in biological matrices, which could serve as a biomarker for steroid metabolism.[1] The use of stable isotope-labeled internal standards is a well-established practice in quantitative mass spectrometry-based assays, offering high precision and accuracy.
Biochemical Pathway: Cholesterol Side-Chain Cleavage
The biosynthesis of steroid hormones begins with the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the mitochondrial enzyme, cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[2][3][4] The reaction proceeds in three steps, involving two hydroxylations of the cholesterol side chain, ultimately leading to the cleavage of the C20-C22 bond. This cleavage releases pregnenolone and 4-methylpentanal (isocaproaldehyde).[2][3]
References
- 1. Isocaproaldehyde | C6H12O | CID 129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 3. Cholesterol side-chain cleavage enzyme - Wikiwand [wikiwand.com]
- 4. Cholesterol Side-Chain Cleavage Enzyme (SCC) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylpentanal-d7 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of 4-Methylpentanal-d7, a deuterated analog of 4-Methylpentanal. This stable isotope-labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based studies, serving as an internal standard for the quantification of its non-labeled counterpart.
Core Molecular Data
The incorporation of seven deuterium atoms significantly alters the molecular weight of 4-Methylpentanal, a key feature leveraged in its scientific applications. Below is a summary of the core molecular data for both this compound and its non-deuterated form.
| Property | This compound | 4-Methylpentanal |
| Molecular Formula | C6H5D7O[1][2][3][4] | C6H12O[5][6] |
| Molecular Weight | 107.202 g/mol [7] | 100.1589 g/mol [5] |
| CAS Number | 1794978-55-4[2][3][4][7] | 1119-16-0[5] |
Note: The molecular weight of this compound is reported with slight variations across different suppliers, ranging from 107.17 to 107.202 g/mol . The value presented represents the higher end of this range.
Experimental Context and Applications
This compound is primarily utilized as an internal standard in analytical chemistry. Its chemical properties are nearly identical to endogenous 4-Methylpentanal, but its increased mass allows for clear differentiation in mass spectrometric analyses. This is crucial for accurate quantification in complex biological matrices.
4-Methylpentanal itself, also known as isocaproaldehyde, is an alpha-hydrogen aldehyde.[8] It has been identified as a human and mouse metabolite.[6] In humans, it is involved in several enzymatic reactions and has been associated with certain metabolic pathways.
Logical Relationship: Isotopic Labeling
The fundamental principle behind the utility of this compound is isotopic labeling. The following diagram illustrates the relationship between the parent compound and its deuterated analog.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. omsynth.com [omsynth.com]
- 5. 4-methylpentanal [webbook.nist.gov]
- 6. Isocaproaldehyde | C6H12O | CID 129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TRC-M325552-10MG | LGC Standards [lgcstandards.com]
- 8. Showing Compound 4-Methylpentanal (FDB022551) - FooDB [foodb.ca]
Navigating the Landscape of a Key Deuterated Intermediate: A Technical Guide to 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methylpentanal-d7, a deuterated aldehyde of significant interest in pharmaceutical research and development. Primarily utilized as a stable-labeled internal standard and a key intermediate in the synthesis of blockbuster drugs such as Pregabalin, a thorough understanding of its commercial availability, synthesis, and applications is crucial for researchers in the field. This document outlines the commercial suppliers, presents a detailed, representative synthesis protocol, and visualizes key chemical pathways involving this compound.
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. While pricing is often available only upon request to meet specific purity and quantity requirements, the following table summarizes the key suppliers and available data for this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Pharmaffiliates | 1794978-55-4 | C6H5D7O | 107.2 | - | Labeled intermediate for Pregabalin synthesis.[1] |
| Sapphire Bioscience (distributor for Toronto Research Chemicals) | 1794978-55-4 | C6H5D7O | 107.20 | - | For research use only.[2] |
| Omsynth Lifesciences | 1794978-55-4 | C6H5D7O | 107.20 | 98.35% | In-stock availability. |
| Santa Cruz Biotechnology | 1794978-55-4 | C6H5D7O | 107.17 | - | For research use only.[3] |
| LGC Standards | 1794978-55-4 | - | - | - | May require custom synthesis.[4] |
Experimental Protocols: Synthesis of this compound
While specific proprietary synthesis methods may vary between suppliers, a plausible and detailed experimental protocol for the laboratory-scale synthesis of this compound can be devised based on established organic chemistry principles. A common strategy involves the deuteration of a suitable precursor followed by conversion to the aldehyde. One such representative protocol is the reduction of a deuterated carboxylic acid derivative.
Objective: To synthesize this compound from 4-methylpentanoic acid through deuteration and subsequent reduction.
Materials:
-
4-methylpentanoic acid
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Thionyl chloride (SOCl₂)
-
Tris(tert-butoxy)lithiumaluminum deuteride (LiAl(OtBu)₃D)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Methodology:
Step 1: Deuteration of 4-Methylpentanoic Acid
-
In a high-pressure reactor, combine 4-methylpentanoic acid (1 equivalent) and 10% Pd/C (0.05 equivalents).
-
Add a sufficient volume of D₂O to dissolve the carboxylic acid.
-
Seal the reactor and purge with deuterium gas (D₂).
-
Heat the reaction mixture to 150°C under a D₂ atmosphere (50 psi) and stir vigorously for 24 hours.
-
Cool the reactor to room temperature and carefully vent the D₂ gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield 4-methylpentanoic acid-d₇.
Step 2: Conversion of 4-Methylpentanoic acid-d₇ to 4-Methylpentanoyl chloride-d₇
-
In a round-bottom flask under an inert atmosphere, dissolve the 4-methylpentanoic acid-d₇ (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via a dropping funnel at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation. The crude 4-methylpentanoyl chloride-d₇ is used directly in the next step.
Step 3: Reduction of 4-Methylpentanoyl chloride-d₇ to 4-Methylpentanal-d₇
-
In a separate round-bottom flask under an inert atmosphere, prepare a solution of tris(tert-butoxy)lithiumaluminum deuteride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly add the crude 4-methylpentanoyl chloride-d₇ dissolved in anhydrous diethyl ether to the cooled reducing agent solution.
-
Stir the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by the slow addition of water, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Methylpentanal-d₇.
-
Purify the crude product by distillation or column chromatography to yield the final product.
Visualizing the Chemistry: Synthesis and Application Pathways
To better illustrate the chemical transformations, the following diagrams, generated using the DOT language, depict the synthesis workflow for this compound and its subsequent use in a representative synthesis of Pregabalin.
Caption: Synthesis workflow for this compound.
Caption: Use of this compound in Pregabalin synthesis.
References
Isotopic labeling and enrichment of 4-Methylpentanal-d7
An In-depth Technical Guide to the Isotopic Labeling and Enrichment of 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic enrichment analysis of this compound. Isotopically labeled compounds are invaluable tools in drug discovery and development, aiding in the elucidation of metabolic pathways, reaction mechanisms, and serving as internal standards for quantitative analysis. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and analytical methods for the preparation and characterization of this compound, a deuterated analog of the naturally occurring aldehyde. The presented information is intended to guide researchers in the synthesis and application of this and similar isotopically labeled molecules.
Introduction
4-Methylpentanal, also known as isocaproaldehyde, is a branched-chain aldehyde that serves as a versatile building block in organic synthesis and is a component in fragrance formulations. Its deuterated isotopologue, this compound, offers significant advantages in various scientific disciplines. The incorporation of deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism (the kinetic isotope effect), which can enhance pharmacokinetic profiles of drug candidates. Furthermore, the distinct mass of this compound makes it an excellent internal standard for mass spectrometry-based quantification of its non-labeled counterpart in complex biological matrices.
This guide details a robust synthetic strategy to achieve high isotopic enrichment of this compound, focusing on a multi-step synthesis starting from a commercially available deuterated precursor.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound is a three-step process designed to ensure high levels of deuterium incorporation at the desired positions. The strategy involves the synthesis of a deuterated carboxylic acid intermediate, 4-Methylpentanoic acid-d7, followed by its selective reduction to the target aldehyde.
A visual representation of the synthetic workflow is provided below:
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the proposed synthesis of this compound.
Step 1: Synthesis of Isobutyl-d7 bromide from Isobutanol-d9
This procedure is adapted from standard methods for the conversion of alcohols to alkyl bromides.
Materials:
-
Isobutanol-d9 (1 equivalent)
-
Phosphorus tribromide (PBr₃) (0.4 equivalents)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve Isobutanol-d9 in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Isobutyl-d7 bromide.
-
Purify the crude product by distillation.
Step 2: Synthesis of 4-Methylpentanoic acid-d7 via Malonic Ester Synthesis
This classic organic synthesis method is employed to form the carbon skeleton of the target molecule.
Materials:
-
Sodium metal (1.1 equivalents)
-
Anhydrous ethanol
-
Diethyl malonate (1 equivalent)
-
Isobutyl-d7 bromide (from Step 1) (1 equivalent)
-
Aqueous sodium hydroxide solution (e.g., 6M)
-
Aqueous hydrochloric acid (e.g., 6M)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol in a flask equipped with a reflux condenser and a drying tube.
-
To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the enolate.
-
Cool the solution slightly and add Isobutyl-d7 bromide dropwise.
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, remove the ethanol by distillation.
-
To the residue, add aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester.
-
Cool the reaction mixture and acidify with aqueous hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-Methylpentanoic acid-d7.
Step 3: Reduction of 4-Methylpentanoic acid-d7 to this compound
The selective reduction of the carboxylic acid to the aldehyde is a critical step. While direct reduction can be challenging, a common and effective method involves the in-situ formation of an ester followed by reduction. A more direct, though potentially lower-yielding approach for aliphatic acids, is reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature.
Materials:
-
4-Methylpentanoic acid-d7 (from Step 2) (1 equivalent)
-
Diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents, as a solution in an appropriate solvent like toluene or hexanes)
-
Anhydrous toluene or dichloromethane
-
Methanol
-
Aqueous hydrochloric acid (e.g., 1M)
Procedure:
-
Dissolve 4-Methylpentanoic acid-d7 in anhydrous toluene or dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add aqueous hydrochloric acid.
-
Stir vigorously until both layers are clear.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent at low temperature and reduced pressure to yield this compound.
Isotopic Enrichment and Purity Analysis
The determination of isotopic enrichment and chemical purity is crucial for the validation of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the level of deuterium incorporation.
Methodology:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) and its isotopic distribution. The relative intensities of the peaks corresponding to the d7, d6, d5, etc., isotopologues are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the location and extent of deuteration.
Methodology:
-
¹H NMR: The absence or significant reduction in the intensity of proton signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. Integration of the remaining proton signals against a known internal standard can provide a quantitative measure of deuteration.
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of labeling.
-
¹³C NMR: The signals for carbon atoms bonded to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to their protonated counterparts.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.
Table 1: Synthetic Yield and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) (%) |
| 1. Bromination | Isobutyl-d7 bromide | (Calculated) | (Experimental) | (Calc.) | >98 |
| 2. Malonic Ester Synthesis | 4-Methylpentanoic acid-d7 | (Calculated) | (Experimental) | (Calc.) | >97 |
| 3. Reduction | This compound | (Calculated) | (Experimental) | (Calc.) | >95 |
Table 2: Isotopic Enrichment Data from Mass Spectrometry
| Isotopologue | Expected Relative Abundance (%) |
| d7 (M+7) | >98 |
| d6 (M+6) | <2 |
| d5 (M+5) | <0.5 |
| Other Isotopologues | <0.1 |
Conclusion
The synthetic pathway and analytical methodologies outlined in this technical guide provide a comprehensive framework for the preparation and characterization of this compound. The successful synthesis of this isotopically labeled compound will furnish researchers and drug development professionals with a valuable tool for a wide range of applications, from metabolic studies to quantitative bioanalysis. The principles and techniques described herein can be adapted for the synthesis of other deuterated organic molecules.
Technical Guide to the Safety Data of 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-Methylpentanal-d7 (CAS No. 1794978-55-4). As a deuterated analog, its safety profile is considered to be nearly identical to its non-deuterated counterpart, 4-Methylpentanal (CAS No. 1119-16-0). The information presented herein is based on the available Safety Data Sheets (SDS) and scientific literature for 4-Methylpentanal and is intended to guide laboratory personnel in the safe handling and use of this compound.
Chemical Identification and Physical Properties
This compound is a labeled version of 4-methylpentanal, an aliphatic aldehyde. Its primary application is as an intermediate in the synthesis of labeled compounds, such as Pregabalin, for use in metabolic and pharmacokinetic studies.[1]
Table 1: Physical and Chemical Properties of 4-Methylpentanal
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | ChemBK |
| Molecular Weight | 100.16 g/mol | ChemBK |
| Appearance | Colorless Liquid | Benchchem |
| Boiling Point | 128-135 °C | ChemBK |
| Melting Point | -72.5 °C (estimate) | ChemBK |
| Flash Point | 17.8 °C | ChemBK |
| Density | 0.8079 g/cm³ (estimate) | ChemBK |
| Vapor Pressure | 16.9 mmHg at 25 °C | ChemBK |
| Water Solubility | 3.8 g/L (predicted) | FooDB |
Hazard Identification and Classification
4-Methylpentanal is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential to cause irritation upon contact.
Table 2: GHS Hazard Classification of 4-Methylpentanal
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 |
| Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 |
| Warning | H335: May cause respiratory irritation |
Data sourced from PubChem.
Toxicological Information
The toxicological data for 4-Methylpentanal indicates that it is harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.
Table 3: Acute Toxicity Data for 4-Methylpentanal
| Route of Exposure | Species | Toxicity Value | Source |
| Oral | Rat | LD₅₀: 5660 mg/kg | ChemBK |
| Inhalation | Rat | LCL₀: 16000 ppm/4 hours | ChemBK |
Note on Experimental Protocols: Detailed experimental protocols for the determination of the toxicological and physical hazard data presented in this guide are not publicly available in the referenced safety data sheets. The provided data is a summary of results from standardized testing procedures.
Safe Handling and Emergency Procedures
The following workflow outlines the essential procedures for the safe handling of this compound in a laboratory setting.
Signaling Pathways and Logical Relationships
The hazards associated with this compound exposure can be understood as a logical progression from exposure to potential health effects.
Conclusion
This technical guide summarizes the key safety information for this compound, based on data available for its non-deuterated analog. Researchers, scientists, and drug development professionals should use this information to implement safe laboratory practices, including the use of appropriate personal protective equipment and engineering controls. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
Methodological & Application
Application Notes and Protocols for 4-Methylpentanal-d7 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Methylpentanal-d7 as an internal standard (IS) in mass spectrometry-based quantitative analysis. The use of isotopically labeled internal standards is a critical component in robust analytical method development, offering enhanced accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3] this compound, as a deuterated analog of 4-Methylpentanal, is an ideal internal standard for the quantification of its unlabeled counterpart and other short-chain aldehydes in complex matrices.
Introduction to this compound as an Internal Standard
4-Methylpentanal is a volatile organic compound (VOC) and an aldehyde that can be found in various environmental and biological samples.[4] Accurate quantification of such aldehydes is crucial in food science, environmental monitoring, and clinical diagnostics.[4] Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3][5] They share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[6] This co-elution and similar ionization behavior allow for effective correction of matrix effects and variations in analytical conditions.[6][7]
Key Advantages:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and corrects for fluctuations in instrument performance.[2]
-
Matrix Effect Mitigation: Co-eluting with the analyte, the deuterated standard experiences similar ionization suppression or enhancement, allowing for reliable normalization.[1][6]
-
Enhanced Method Robustness: Leads to more reliable and reproducible quantitative results across different sample batches and analytical runs.[2]
Application: Quantification of Aldehydes in Food Matrices
This section outlines the use of this compound for the quantification of 4-Methylpentanal and other volatile aldehydes in food samples, which can form during processing and storage.[4]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is designed for the analysis of volatile aldehydes in a solid or liquid food matrix.
Materials and Reagents:
-
This compound internal standard stock solution (100 µg/mL in methanol)
-
4-Methylpentanal analytical standard
-
Methanol (purge-and-trap grade)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)
Sample Preparation Workflow:
Caption: Workflow for sample preparation and analysis using HS-SPME GC-MS.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Illustrative |
| 4-Methylpentanal | e.g., 57, 72, 100 |
| This compound | e.g., 64, 79, 107 |
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing standards of known concentrations with a constant amount of internal standard.
Illustrative Quantitative Data
The following table presents example validation data for the quantification of 4-Methylpentanal using this compound as an internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92-105% |
| Internal Standard Stability | Stable throughout the analytical sequence |
Application: Analysis of Volatile Organic Compounds in Biological Samples
This section details a protocol for using this compound in the analysis of VOCs in urine, which can be relevant for clinical and toxicological studies.[8][9]
Experimental Protocol: Liquid-Liquid Extraction (LLE) followed by GC-MS
This protocol is suitable for the extraction and concentration of aldehydes from a urine matrix.
Materials and Reagents:
-
This compound internal standard stock solution (100 µg/mL in methanol)
-
4-Methylpentanal analytical standard
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium hydroxide (1 N)
-
Centrifuge tubes (15 mL)
Sample Preparation and Analysis Workflow:
Caption: Workflow for liquid-liquid extraction and GC-MS analysis of biological samples.
GC-MS Parameters: The GC-MS parameters would be similar to those described in section 2.1, with potential adjustments to the oven temperature program to optimize for the specific analytes of interest in the biological matrix.
Illustrative Calibration Curve Data
The table below shows an example of a calibration curve for 4-Methylpentanal with a fixed concentration of this compound.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,170 | 151,567 | 0.503 |
| 10.0 | 153,890 | 152,345 | 1.010 |
| 25.0 | 380,567 | 151,987 | 2.504 |
| 50.0 | 755,432 | 150,876 | 5.007 |
| 100.0 | 1,510,876 | 151,234 | 9.990 |
Logical Relationships in Internal Standard-Based Quantification
The following diagram illustrates the logical principle of using an internal standard for quantitative analysis.
Caption: Logical flow of internal standard-based quantification in mass spectrometry.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of 4-Methylpentanal and related volatile aldehydes in a variety of complex matrices. The protocols and principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods using mass spectrometry. The use of a stable isotope-labeled internal standard is paramount in achieving high-quality, reliable data in quantitative analysis.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylpentanal-d7 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Methylpentanal-d7 as an internal standard in the quantitative analysis of 4-methylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method for correcting variations in sample preparation and instrumental analysis, ensuring high accuracy and precision.
Introduction
4-Methylpentanal, also known as isohexanal, is a volatile aldehyde that can be found in various matrices, including food, beverages, and biological samples. It can be an indicator of lipid oxidation or a component of flavor and fragrance profiles. Accurate quantification of 4-methylpentanal is crucial in quality control, food science, and metabolic research. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for such analyses.[1][2][3] This deuterated analogue is an ideal internal standard as it shares very similar chemical and physical properties with the analyte, but is distinguishable by its mass-to-charge ratio in the mass spectrometer.[4][5]
Experimental Protocols
Two primary protocols are presented here: one for general liquid samples using liquid-liquid extraction and another for volatile analysis in solid or liquid matrices using headspace solid-phase microextraction (HS-SPME). A derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is included, as it enhances the thermal stability and chromatographic performance of aldehydes.[6][7]
Protocol 1: Liquid-Liquid Extraction (LLE) with PFBHA Derivatization
This protocol is suitable for liquid samples such as beverages, biological fluids, or extracts.
Materials:
-
Sample containing 4-methylpentanal
-
This compound internal standard solution (e.g., in methanol)
-
PFBHA solution (e.g., 10 mg/mL in water or buffer)
-
Organic solvent (e.g., dichloromethane or hexane)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials, pipettes, and other standard laboratory glassware
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a 10 mL glass vial, add 2 mL of the liquid sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The concentration should be similar to the expected concentration of the analyte.
-
Derivatization: Add 1 mL of the PFBHA solution to the vial. Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 2 mL of the organic extraction solvent and 0.5 g of NaCl. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is ideal for the analysis of volatile 4-methylpentanal in solid or liquid samples, such as food matrices or environmental samples.
Materials:
-
Sample containing 4-methylpentanal
-
This compound internal standard solution
-
PFBHA solution (e.g., 60 mg/L in water)
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
20 mL headspace vials with septa
-
Heated agitator for SPME
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample and Standard Preparation: Place 2 g of the solid sample or 2 mL of the liquid sample into a 20 mL headspace vial. Spike with a known amount of this compound internal standard.
-
On-Fiber Derivatization: In a separate vial containing the PFBHA solution, expose the SPME fiber to the headspace at 60°C for 10 minutes to adsorb the derivatizing agent.[6]
-
Extraction and Derivatization: Insert the PFBHA-loaded fiber into the headspace of the sample vial. Place the vial in a heated agitator at 60°C for 60 minutes for simultaneous extraction and derivatization of the aldehydes.[6]
-
Desorption and Analysis: Immediately after extraction, insert the SPME fiber into the hot GC inlet for thermal desorption of the derivatized analytes onto the GC column.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point. Method optimization is recommended for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for LLE) or SPME |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following table summarizes the expected quantitative data for the analysis of 4-methylpentanal using this compound as an internal standard. The mass ions for the PFBHA derivatives are suggested.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Methylpentanal-PFBHA | ~8.5 | 181 | 295, 99 |
| This compound-PFBHA | ~8.5 | 181 | 302, 106 |
Note: The quantifier ion m/z 181 is a common fragment for PFBHA derivatives of aldehydes.[6] The molecular ions for the derivatives would be m/z 295 for 4-methylpentanal-PFBHA and m/z 302 for this compound-PFBHA. The choice of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the individual standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 4-methylpentanal using a deuterated internal standard.
Caption: General workflow for quantitative GC-MS analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.
References
- 1. Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Branched-Chain Amino Acid Catabolism and Steroidogenesis Byproducts with 4-Methylpentanal-d7 in Metabolic Flux Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing for the elucidation of pathway activity and nutrient fate. While 13C and 15N-labeled substrates are common, deuterated compounds offer a unique avenue for tracing metabolic pathways, particularly those involving redox reactions and specific enzymatic conversions. This application note describes a hypothetical application of 4-Methylpentanal-d7 as a novel tracer for investigating the interplay between branched-chain amino acid (BCAA) catabolism and pathways handling byproducts of steroidogenesis.
4-Methylpentanal is a branched-chain aldehyde structurally related to the catabolism of leucine. It is also generated endogenously as a byproduct of steroid hormone synthesis during the cleavage of the cholesterol side chain.[1][2] The deuterated form, this compound, can therefore be proposed as a tracer to simultaneously probe the metabolic fate of this aldehyde, including its conversion to the corresponding alcohol (4-methylpentanol) and acid (4-methylpentanoic acid), and its potential integration into other metabolic pathways.
Principle of the Method
When introduced to a biological system, this compound is anticipated to be metabolized by aldehyde dehydrogenases and aldo-keto reductases. By tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, it is possible to quantify the flux through these metabolic pathways. This approach can provide insights into the capacity of cells to handle aldehyde byproducts and the activity of related catabolic pathways.
Proposed Metabolic Fate of this compound
Based on known metabolic pathways for branched-chain aldehydes, this compound is hypothesized to undergo the following transformations:
-
Oxidation: Conversion to 4-Methylpentanoic acid-d7 by aldehyde dehydrogenases.
-
Reduction: Conversion to 4-Methylpentanol-d7 by alcohol dehydrogenases or aldo-keto reductases.[1]
-
Further Metabolism: The resulting acid may be activated to its CoA derivative and potentially enter other pathways, such as fatty acid metabolism, though this is less certain.
Experimental Protocols
This section outlines a general protocol for a cell culture-based metabolic flux experiment using this compound.
I. Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line relevant to the research question. For steroidogenesis, a human adrenal cortex cell line (e.g., H295R) would be appropriate. For BCAA catabolism, a cell line with high rates of BCAA metabolism, such as certain cancer cell lines, could be used.
-
Culture Medium: Prepare a complete culture medium appropriate for the chosen cell line.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration in the culture medium should be optimized to be non-toxic and sufficient for detection (e.g., in the range of 10-100 µM).
-
Labeling Experiment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%).
-
Remove the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed culture medium containing this compound.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic labeling of metabolites.
-
II. Metabolite Extraction
-
Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the cell lysates thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
III. Analytical Method: GC-MS Analysis
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - MSTFA + 1% TMCS) to convert them into volatile derivatives suitable for GC-MS analysis.
-
GC-MS Parameters:
-
Gas Chromatograph: Use a suitable GC system equipped with a capillary column (e.g., DB-5ms).
-
Oven Program: Develop a temperature gradient to separate the target metabolites.
-
Mass Spectrometer: Operate the MS in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment.
-
-
Data Analysis:
-
Identify the retention times and mass spectra of the derivatized forms of 4-methylpentanal, 4-methylpentanol, and 4-methylpentanoic acid.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite by correcting for the natural abundance of isotopes.
-
Calculate the fractional isotopic enrichment for each metabolite at each time point.
-
Data Presentation
The following table presents hypothetical quantitative data from a time-course experiment tracking the metabolism of this compound.
Table 1: Hypothetical Isotopic Enrichment in Metabolites Following Labeling with this compound
| Time (hours) | This compound Enrichment (%) | 4-Methylpentanol-d7 Enrichment (%) | 4-Methylpentanoic acid-d7 Enrichment (%) |
| 0 | >99 | 0 | 0 |
| 2 | 85 | 10 | 5 |
| 4 | 70 | 18 | 12 |
| 8 | 50 | 25 | 25 |
| 24 | 20 | 30 | 50 |
Visualizations
Diagram 1: Proposed Metabolic Pathway for this compound
Caption: Proposed metabolic fate of this compound.
Diagram 2: Experimental Workflow for this compound Metabolic Flux Analysis
References
Application Notes and Protocols: 4-Methylpentanal-d7 in the Synthesis of Labeled Pregabalin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methylpentanal-d7 as a labeled intermediate in the synthesis of Deuterated Pregabalin (Pregabalin-d7). The primary applications for this labeled compound are as an internal standard in bioanalytical methods for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, and as a tracer in metabolic studies. Given that Pregabalin undergoes negligible metabolism, its deuterated analog is an ideal tool for precise quantification in biological matrices.[1][2][3]
Introduction to Deuterated Intermediates in Drug Development
Deuterium-labeled compounds, such as Pregabalin-d7, are critical tools in modern drug discovery and development. The substitution of hydrogen with its heavy isotope, deuterium, creates a molecule with a higher mass but identical chemical properties. This mass difference is easily detectable by mass spectrometry, making deuterated compounds excellent internal standards for quantitative analysis.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
Application 1: Synthesis of (S)-Pregabalin-d7
(S)-Pregabalin-d7 can be synthesized from this compound through several established routes. Below is an adapted, multi-step protocol based on a common synthetic pathway for unlabeled Pregabalin, which involves a Knoevenagel condensation, a Michael addition, and a Hofmann rearrangement.
Synthetic Workflow for (S)-Pregabalin-d7
Caption: Synthetic pathway for (S)-Pregabalin-d7 from this compound.
Experimental Protocol: Synthesis of (S)-Pregabalin-d7 (Adapted)
Step 1: Knoevenagel Condensation
-
To a solution of this compound in a suitable solvent (e.g., toluene), add ethyl cyanoacetate and a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated cyanoester-d7.
Step 2: Michael Addition
-
To a solution of the unsaturated cyanoester-d7 in a suitable solvent (e.g., ethanol), add diethyl malonate and a catalytic amount of a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Once complete, neutralize the reaction mixture and remove the solvent. Extract the product with a suitable organic solvent, wash with water, dry, and concentrate to yield the crude diester-d7 intermediate.
Step 3: Hydrolysis and Decarboxylation
-
Heat the crude diester-d7 intermediate with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH followed by acidification).
-
Reflux the mixture until the hydrolysis and decarboxylation are complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and extract the product, 3-isobutylglutaric acid-d7, with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the product.
Step 4-7: Conversion to (S)-Pregabalin-d7
-
The resulting 3-isobutylglutaric acid-d7 can be converted to racemic Pregabalin-d7 via its anhydride, followed by ammonolysis and a Hofmann rearrangement.
-
The final step involves the chiral resolution of the racemic Pregabalin-d7, for example, by forming a diastereomeric salt with (S)-(+)-mandelic acid, followed by recrystallization to isolate the desired (S)-enantiomer.
Application 2: Bioanalytical Quantification of Pregabalin
(S)-Pregabalin-d7 is an ideal internal standard for the quantification of Pregabalin in biological samples, such as human plasma, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflow for Pregabalin Quantification
Caption: Bioanalytical workflow for Pregabalin quantification using a deuterated internal standard.
Experimental Protocol: Quantification of Pregabalin in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the bioanalysis of Pregabalin.[1][2]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Pregabalin-d4 in methanol).
-
Add 500 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a new tube, mix with 400 µL of purified water.
-
Inject an aliquot (e.g., 20 µL) onto the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax - C8 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 40 °C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pregabalin: m/z 160.1 → 142.1Pregabalin-d4: m/z 164.1 → 146.1 (example) |
3. Data Analysis
-
Integrate the peak areas for both Pregabalin and the internal standard (Pregabalin-d7).
-
Calculate the peak area ratio of Pregabalin to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Pregabalin in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Pregabalin quantification using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 16,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1] |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 90% |
Table 2: Pharmacokinetic Parameters of Pregabalin in Healthy Volunteers
| Parameter | Value |
| Tmax (Time to peak concentration) | ~1.5 hours[4] |
| t1/2 (Elimination half-life) | ~6.3 hours[4] |
| Oral Bioavailability | ≥ 90%[4] |
| Metabolism | Negligible (<2%)[3] |
| Excretion | Primarily renal, as unchanged drug[3] |
Conclusion
This compound is a valuable starting material for the synthesis of (S)-Pregabalin-d7. This labeled analog serves as an essential tool for the accurate and precise quantification of Pregabalin in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 2. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
Application Notes and Protocols for Spiking 4-Methylpentanal-d7 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the accurate spiking of 4-Methylpentanal-d7 as an internal standard into biological samples for quantitative analysis. The protocols outlined are intended for use in research and drug development settings where precise quantification of volatile and semi-volatile organic compounds is critical.
Introduction
4-Methylpentanal, a volatile aldehyde, is a metabolite found in various biological systems and has been identified as a potential biomarker for certain physiological states. Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative assays using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
This guide details the necessary procedures for preparing stock and working solutions of this compound, spiking it into common biological matrices such as plasma and urine, and subsequent sample processing for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Properties of this compound
A thorough understanding of the physicochemical properties of the internal standard is crucial for accurate and reproducible results.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₆H₅D₇O | [1][2] |
| Molecular Weight | 107.17 g/mol | [1] |
| CAS Number | 1794978-55-4 | [2] |
| Predicted Water Solubility (of 4-Methylpentanal) | 3.8 g/L | N/A |
| Appearance | Flammable liquid | N/A |
| Storage Conditions | 2-8°C, protected from light | N/A |
Experimental Protocols
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental to the entire quantitative workflow. High-purity solvents should be used for all preparations.
Table 2: Preparation of this compound Stock and Working Solutions
| Solution | Concentration | Solvent | Preparation Procedure | Storage |
| Stock Solution | 1 mg/mL | Methanol or Acetonitrile | Accurately weigh 10 mg of this compound and dissolve in 10 mL of solvent in a volumetric flask. | -20°C in an amber vial |
| Working Solution 1 | 100 µg/mL | Methanol or Acetonitrile | Dilute 1 mL of the stock solution to 10 mL with the same solvent. | -20°C in an amber vial |
| Working Solution 2 | 10 µg/mL | Methanol or Acetonitrile | Dilute 1 mL of Working Solution 1 to 10 mL with the same solvent. | -20°C in an amber vial |
| Spiking Solution | 1 µg/mL | Methanol or Acetonitrile | Dilute 1 mL of Working Solution 2 to 10 mL with the same solvent. | 2-8°C for short-term use |
Protocol for Spiking into Plasma Samples followed by Protein Precipitation
This protocol is suitable for the extraction of 4-Methylpentanal and its deuterated internal standard from plasma samples prior to GC-MS analysis.
Materials:
-
Plasma samples (e.g., human, rat, mouse)
-
This compound Spiking Solution (1 µg/mL)
-
Ice-cold Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the 1 µg/mL this compound spiking solution to the plasma sample. This results in a final concentration of 100 ng/mL of the internal standard in the plasma.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
Protocol for Spiking into Urine Samples followed by Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a highly effective technique for the extraction and pre-concentration of volatile compounds from urine.
Materials:
-
Urine samples
-
This compound Spiking Solution (1 µg/mL)
-
Sodium chloride (NaCl)
-
Headspace vials with septa
-
SPME fiber assembly (e.g., Carboxen/PDMS)
-
Vortex mixer
-
Incubator/agitator for SPME
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any sediment.
-
In a headspace vial, combine 1 mL of the urine supernatant with approximately 0.3 g of NaCl. The salt increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Add 10 µL of the 1 µg/mL this compound spiking solution to the urine sample.
-
Immediately seal the vial with a septum cap.
-
Vortex the sample for 10 seconds to dissolve the salt and mix the internal standard.
-
Place the vial in the HS-SPME autosampler for automated extraction and injection into the GC-MS.
-
Typical HS-SPME parameters include a 15-minute incubation at 60°C with agitation, followed by a 30-minute extraction with the SPME fiber exposed to the headspace.
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point for the analysis of 4-Methylpentanal. Method optimization is recommended for specific instrumentation and applications.
Table 3: Example GC-MS Parameters for 4-Methylpentanal Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Monitored Ions (SIM mode) | 4-Methylpentanal: e.g., m/z 41, 57, 82, 100this compound: e.g., m/z 44, 62, 89, 107 |
Workflow Diagrams
Caption: Experimental workflow for spiking and analysis.
Safety Precautions
4-Methylpentanal and its deuterated form are flammable liquids and may cause skin and eye irritation. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Note: Quantification of 4-Methylpentanal in Environmental Samples using 4-Methylpentanal-d7 by Isotope Dilution GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of 4-methylpentanal in environmental water and soil samples. The method utilizes isotope dilution mass spectrometry (IDMS), employing 4-methylpentanal-d7 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] Samples are prepared using purge-and-trap for aqueous matrices and solvent extraction for solid matrices, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This method is intended for researchers, environmental scientists, and analytical laboratories requiring reliable trace-level quantification of aldehydes in complex environmental matrices.
Introduction
Aldehydes are volatile organic compounds (VOCs) that are of significant environmental concern due to their potential toxicity and role as precursors in the formation of photochemical smog.[3] 4-Methylpentanal (also known as isohexanal) can be introduced into the environment from various industrial and natural sources. Accurate monitoring of its concentration is crucial for assessing environmental quality and human exposure risks.
Isotope dilution is a premier analytical technique for quantitative analysis, offering high accuracy by using a stable, isotopically labeled version of the analyte as an internal standard.[1] The deuterated standard, this compound, behaves nearly identically to the native analyte during extraction, derivatization, and chromatographic analysis, providing effective correction for analyte losses at every step.[4][5] This GC-MS method provides high selectivity and sensitivity for the definitive quantification of 4-methylpentanal.
Principle of the Method
A known quantity of this compound is spiked into the environmental sample as a surrogate and internal standard prior to any preparation steps. For water samples, the volatile analytes are purged from the matrix with an inert gas and trapped on a sorbent material. For soil samples, analytes are extracted using an appropriate solvent. The trap is then heated, desorbing the analytes onto a gas chromatograph, which separates 4-methylpentanal from other sample components. The separated compounds are detected by a mass spectrometer, which measures the signal ratio of the native analyte to its deuterated internal standard. Quantification is performed by comparing this ratio to a calibration curve generated from standards prepared with the same internal standard concentration.
Experimental
Reagents and Standards
-
4-Methylpentanal: Purity ≥98%
-
This compound: Isotopic purity ≥98%
-
Solvents: Methanol, Dichloromethane (DCM), Hexane (all pesticide residue grade or equivalent)
-
Reagent Water: Deionized water free of interfering contaminants.
-
Standard Stock Solutions: Prepare individual stock solutions (e.g., 1000 µg/mL) of 4-methylpentanal and this compound in methanol. Store at ≤4°C in amber vials.
-
Working Standards: Prepare calibration standards by diluting the stock solutions to the desired concentrations. Each calibration standard must contain a constant concentration of the this compound internal standard (e.g., 10 µg/L).
Sample Collection and Storage
-
Water: Collect samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present. Preserve by adding hydrochloric acid (HCl) to pH <2 and store at 4°C.
-
Soil: Collect samples in wide-mouth glass jars with PTFE-lined caps. Store at 4°C. Analyze samples as soon as possible.
Protocol 1: Water Sample Preparation (Purge-and-Trap)
-
Allow samples and standards to equilibrate to room temperature.
-
Spike a 10 mL aliquot of the water sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 10 µg/L).
-
Load the spiked sample onto the purge-and-trap system.
-
Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
Analytes are trapped on a suitable sorbent trap (e.g., Tenax® or equivalent).
-
Desorb the trap at 250°C for 2 minutes, transferring the analytes to the GC-MS system.
Protocol 2: Soil Sample Preparation (Solvent Extraction)
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of dichloromethane (DCM).
-
Vortex for 1 minute and then sonicate for 15 minutes in a chilled bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (DCM extract) to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (from Purge-and-Trap or 1 µL liquid injection) |
| Oven Program | Initial: 40°C, hold for 4 min. Ramp: 10°C/min to 200°C. Hold for 2 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 4-Methylpentanal: 44 (primary), 57, 85This compound: 51 (primary), 64, 92 |
| Qualifier Ions (m/z) | Use secondary ions to confirm analyte identity. |
Note: The specified ions for 4-methylpentanal are based on predicted spectra and should be confirmed experimentally.
Data Analysis and Quality Control
Calibration
A multi-point calibration curve (e.g., 5 levels) is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥0.995 is required.
Quality Control
-
Method Blank: An analyte-free matrix processed alongside samples. Must not contain the target analyte above the reporting limit.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 4-methylpentanal. Recovery should be within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known analyte concentrations. Used to assess matrix interference and method precision. Relative percent difference (RPD) between duplicates should be ≤20%.
-
Internal Standard Response: The peak area of this compound in samples should be within 50-150% of the average response in the calibration standards.[6]
Performance Characteristics
The following table summarizes the expected performance of the method. These values are typical for methods analyzing volatile organic compounds and should be established by the laboratory.
| Parameter | Water (Purge-and-Trap) | Soil (Solvent Extraction) |
| Calibration Range | 1 - 50 µg/L | 10 - 500 µg/kg |
| Method Detection Limit (MDL) | ~0.5 µg/L | ~5 µg/kg |
| Reporting Limit (RL) | 1.0 µg/L | 10 µg/kg |
| Precision (RPD) | ≤ 20% | ≤ 20% |
| Accuracy (Recovery) | 70 - 130% | 70 - 130% |
Visualizations
Caption: Analytical workflow for 4-methylpentanal quantification.
Caption: Logical relationship of the isotope dilution method.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analysis of 4-Methylpentanal-d7 using various Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The following sections cover sample preparation, instrument parameters, and data analysis for ¹H NMR, ¹³C NMR, DEPT, and quantitative NMR (qNMR).
Introduction
This compound is a deuterated analog of 4-methylpentanal (isovaleraldehyde). The incorporation of seven deuterium atoms significantly alters its NMR spectra compared to the non-labeled compound, providing a unique signature for its identification and quantification. NMR spectroscopy is an indispensable tool for characterizing isotopically labeled compounds, offering insights into their structure, purity, and concentration. This document outlines the key NMR techniques for the comprehensive analysis of this compound.
Predicted NMR Spectral Data
The expected chemical shifts for this compound are based on the experimental data of its non-deuterated counterpart, 4-methylpentanal. The seven deuterium atoms are located on the methyl and methine groups of the isobutyl moiety.
Structure of this compound:
Predicted ¹H NMR Spectral Data:
Due to the extensive deuteration of the isobutyl group, the ¹H NMR spectrum of this compound is significantly simplified compared to the non-deuterated form. The protons on the deuterated carbons will not produce observable signals in a standard ¹H NMR spectrum.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| -CH ₂-CHO | ~2.2 - 2.4 | Triplet | ~7-8 Hz |
| -CH O | ~9.7 | Triplet | ~1-2 Hz |
Predicted ¹³C NMR and DEPT Spectral Data:
The deuteration will cause the signals of the attached carbons to appear as multiplets in the ¹³C NMR spectrum due to C-D coupling and will be absent in the DEPT-135 spectrum.
| Carbon | Predicted ¹³C Chemical Shift (ppm) | DEPT-90 | DEPT-135 |
| C HO | ~202 | CH | Positive |
| -C H₂-CHO | ~52 | CH₂ | Negative |
| -C D₂- | ~30 | - | Absent |
| -C D- | ~25 | - | Absent |
| -C D₃ | ~22 | - | Absent |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)
-
NMR tubes (5 mm, high precision)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter plugs (e.g., cotton or glass wool)
Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
For qNMR, accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Place a small filter plug into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
Purpose: To confirm the presence and determine the chemical environment of the non-deuterated protons.
Typical Parameters:
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Program | zg30 or similar |
| Number of Scans | 8-16 |
| Relaxation Delay (d1) | 1-5 s |
| Acquisition Time | 2-4 s |
| Spectral Width | 10-12 ppm |
| Temperature | 298 K |
¹³C NMR Spectroscopy
Purpose: To identify all unique carbon environments in the molecule.
Typical Parameters:
| Parameter | Value |
| Spectrometer Frequency | ≥ 100 MHz |
| Pulse Program | zgpg30 or similar (proton decoupled) |
| Number of Scans | 128-1024 (or more, depending on concentration) |
| Relaxation Delay (d1) | 2-5 s |
| Acquisition Time | 1-2 s |
| Spectral Width | 0-220 ppm |
| Temperature | 298 K |
DEPT (Distortionless Enhancement by Polarization Transfer)
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
Protocol:
Run two separate experiments: DEPT-90 and DEPT-135.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons and deuterated carbons will be absent.
Typical Parameters:
| Parameter | Value |
| Spectrometer Frequency | ≥ 100 MHz |
| Pulse Program | DEPT-90 and DEPT-135 |
| Number of Scans | 64-512 |
| Relaxation Delay (d1) | 2 s |
| Spectral Width | 0-220 ppm |
| Temperature | 298 K |
Quantitative NMR (qNMR)
Purpose: To determine the precise concentration and purity of this compound.
Key Considerations for Accurate Quantification:
-
Full Relaxation: The relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of the signals being quantified (both the analyte and the internal standard).
-
Uniform Excitation: Use a calibrated 90° pulse.
-
Sufficient Signal-to-Noise: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals of interest.
-
Stable Internal Standard: The internal standard should be non-volatile, stable, and have at least one signal that is well-resolved from the analyte signals.
Protocol:
-
Prepare the sample as described in section 3.1, ensuring accurate weighing of both the analyte and the internal standard.
-
Acquire a ¹H NMR spectrum using quantitative parameters (long relaxation delay, calibrated 90° pulse).
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signal of this compound (e.g., the aldehyde proton at ~9.7 ppm) and a known signal from the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Data Presentation and Visualization
Summary of Quantitative Data
| Analyte Signal | Internal Standard | Mass Analyte (mg) | Mass Standard (mg) | Integral Analyte | Integral Standard | Purity (%) |
| Aldehyde Proton (~9.7 ppm) | Maleic Acid (olefinic protons) | 10.2 | 5.1 | 1.00 | 2.05 | 99.2 |
| Methylene Protons (~2.3 ppm) | Dimethyl Sulfone (methyl protons) | 9.8 | 6.3 | 2.03 | 5.98 | 98.9 |
Note: The data in this table is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logic diagram of NMR analysis techniques.
Troubleshooting and Key Considerations
-
Solvent Impurities: Always use high-purity deuterated solvents to avoid interference from residual solvent signals.
-
Water Contamination: Samples and solvents should be kept dry to minimize the broad water signal, which can obscure analyte peaks. If necessary, prepare samples in a glove box.
-
Shimming: Proper shimming of the magnetic field is essential for obtaining sharp lines and accurate integrals.
-
Phase and Baseline Correction: Inaccurate phasing and baseline correction are common sources of error in integration and, consequently, in quantitative analysis.
By following these detailed protocols and considering the key aspects of each NMR technique, researchers can confidently and accurately analyze this compound for structural verification and quantitative assessment.
Application Notes and Protocols for Improved Detection of 4-Methylpentanal-d7 via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Methylpentanal-d7 to enhance its detection and quantification using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
4-Methylpentanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1] The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex matrices by correcting for sample preparation losses and instrumental variability. However, the direct analysis of small, polar, and volatile aldehydes can be challenging.[2] Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis.[3][4] This process can enhance volatility, improve thermal stability, and increase detection sensitivity.[4][5]
This guide focuses on two primary derivatization strategies for this compound:
-
PFBHA derivatization for GC-MS analysis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives that are highly sensitive to electron capture detection (ECD) and provide excellent performance in mass spectrometry.[6][7]
-
DNPH derivatization for LC-MS analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones, which are readily analyzed by HPLC with UV or mass spectrometric detection.[2][8]
Derivatization Strategies for this compound
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS
PFBHA is a superior derivatizing agent for aldehydes intended for GC analysis. The resulting PFBHA-oximes are thermally stable and can be easily separated by gas chromatography.[6] This method offers high sensitivity, particularly with an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Workflow for PFBHA Derivatization and GC-MS Analysis
Caption: Workflow for PFBHA derivatization of this compound followed by GC-MS analysis.
Experimental Protocol: PFBHA Derivatization
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Internal standard (if this compound is not the internal standard itself)
-
pH adjustment reagents (e.g., phosphate buffer, pH 3)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Extract the sample containing this compound into a suitable organic solvent. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.[9]
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 1-5 mg/mL) in a suitable solvent or water. The pH of the reaction mixture should be optimized, with a pH of 3 often providing good results.[10]
-
Derivatization Reaction:
-
To 100 µL of the sample extract in a vial, add 100 µL of the PFBHA reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at a controlled temperature (e.g., 24 hours at room temperature or for a shorter duration at an elevated temperature like 60°C for 30 minutes).[10] Optimization of reaction time and temperature is recommended.
-
-
Extraction of Derivatives: After the reaction is complete, the PFBHA-oxime derivatives can be extracted into an organic solvent like hexane if the reaction was performed in an aqueous matrix.
-
Analysis: Inject an aliquot of the organic phase containing the derivatized this compound into the GC-MS system.
Quantitative Data for Aldehyde Derivatization with PFBHA
The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for various aldehydes using PFBHA derivatization coupled with different analytical techniques. Note that data for this compound is not explicitly available in the cited literature, but these values for similar aldehydes provide a useful reference.
| Aldehyde | Analytical Method | LOD | LOQ | Reference |
| Formaldehyde | HS-SPME-GC-ECD | - | - | [9] |
| Acetaldehyde | HS-SPME-GC-ECD | - | - | [9] |
| Propanal | HS-SPME-GC-ECD | - | - | [9] |
| Butanal | HS-SPME-GC-ECD | - | - | [9] |
| Pentanal | HS-SPME-GC-ECD | - | - | [9] |
| Hexanal | HS-SPME-GC-ECD | - | - | [9] |
| Heptanal | HS-SPME-GC-ECD | - | - | [9] |
| Octanal | HS-SPME-GC-ECD | - | - | [9] |
| Nonanal | HS-SPME-GC-ECD | - | - | [9] |
| Decanal | HS-SPME-GC-ECD | - | - | [9] |
| Various Aldehydes | LC-UVD | ~100 ng/mL | ~500 ng/mL | [11] |
| Atmospherically Relevant Carbonyls | GC/MS | 0.01 - 0.17 µmol/L | - | [10] |
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for LC-MS
DNPH is a classic derivatizing agent for carbonyl compounds. The resulting hydrazones are chromophoric, allowing for UV detection, and can be readily ionized for mass spectrometric analysis, often in negative ion mode.[8]
Logical Relationship of DNPH Derivatization
Caption: Logical diagram of the DNPH derivatization reaction with an aldehyde.
Experimental Protocol: DNPH Derivatization
Materials:
-
Sample containing this compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or other acid for catalysis
-
Vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: The sample can be in an aqueous or organic solvent.
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% formic acid) to catalyze the reaction.
-
Derivatization Reaction:
-
To 100 µL of the sample in a vial, add 100 µL of the DNPH reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for a sufficient time (e.g., 1-2 hours) or at a slightly elevated temperature to ensure complete derivatization.
-
-
Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject an aliquot into the LC-MS system.
Quantitative Data for Aldehyde Derivatization with Various Reagents for LC-MS
The following table summarizes the limits of detection for various aldehydes using different derivatization reagents coupled with LC-MS.
| Aldehyde | Derivatizing Agent | Analytical Method | LOD | Reference |
| Various Aldehydes | 4-APC | LC-ESI-MS/MS | 3 - 33 nM | [12] |
| Fatty Aldehydes | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | HPLC-MRM | 0.1 - 1 pg/mL | [13][14] |
| Eight Aldehydes in Beverages | D-cysteine | LC-MS/MS | 0.2 - 1.9 µg/L | [15] |
Other Promising Derivatization Reagents
While PFBHA and DNPH are widely used, other reagents offer unique advantages for specific applications:
-
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This reagent introduces an isotopic signature and additional fragmentation identifiers, enhancing the ability to screen for unknown aldehydes.[16]
-
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC): This tailor-made reagent for LC-MS incorporates a quaternary ammonium group for improved MS sensitivity in positive ion mode.[12]
-
D-cysteine: This reagent forms stable thiazolidine carboxylic acid derivatives with aldehydes, avoiding the formation of syn- and anti-isomers that can occur with hydrazine-based reagents.[15][17]
Conclusion
The derivatization of this compound is a critical step for achieving sensitive and reliable quantification in complex matrices. The choice of derivatization reagent and analytical platform should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for this compound and other aldehydes.
References
- 1. 4-Methylpentanal | 1119-16-0 | Benchchem [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing deuterium exchange in 4-Methylpentanal-d7 during sample preparation
Welcome to the Technical Support Center for 4-Methylpentanal-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic integrity of your this compound internal standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this is a significant concern as it is often used as an internal standard in quantitative analyses using mass spectrometry. The loss of deuterium atoms leads to a change in the mass-to-charge ratio (m/z) of the standard, compromising the accuracy of analytical results.[2]
The primary sites for deuterium exchange in this compound are the alpha-hydrogens, which are the hydrogens on the carbon atom adjacent to the carbonyl group. This exchange is catalyzed by the presence of either acids or bases.[3][4]
Q2: What are the main factors that promote deuterium exchange in this compound?
A2: The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions significantly accelerate the rate of deuterium exchange. The exchange rate is slowest in a neutral pH range, typically between pH 2 and 3.[5]
-
Temperature: Higher temperatures increase the rate of the exchange reaction. Therefore, keeping samples cold is crucial.
-
Solvent: Protic solvents, such as water and alcohols, can act as a source of protons and facilitate deuterium exchange. Aprotic solvents are generally preferred.
Q3: How should I store my this compound standard?
A3: To ensure the long-term stability of your this compound standard, it is recommended to:
-
Store at low temperatures: Keep the standard at -20°C or below in a tightly sealed container.
-
Use an aprotic solvent: If the standard is in solution, ensure it is dissolved in a high-purity aprotic solvent like acetonitrile or hexane.
-
Minimize exposure to moisture and air: Handle the standard under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent contamination with atmospheric moisture.
Troubleshooting Guide: Loss of Deuterium in this compound
This guide will help you identify and resolve potential issues leading to the loss of deuterium from your this compound standard during sample preparation.
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrum shows a significant peak at the m/z of the non-deuterated 4-Methylpentanal. | Deuterium exchange has occurred. | Review your sample preparation workflow for sources of acid or base contamination, exposure to high temperatures, or use of protic solvents. |
| Inconsistent quantification results across a batch of samples. | Variable deuterium exchange is occurring during sample processing. | Ensure uniform and minimized sample processing times. Maintain a consistent low temperature for all samples throughout the procedure. |
| Gradual loss of isotopic purity over time in stored working solutions. | Improper storage conditions. | Store working solutions in an aprotic solvent at -20°C or below. Prepare fresh working solutions more frequently. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
To minimize deuterium exchange, it is critical to control the experimental conditions throughout the sample preparation workflow. Below are recommended protocols for preparing this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Direct Injection of Aprotic Solvent
This is the most straightforward method and is suitable for samples where this compound is already in a compatible aprotic solvent.
-
Thaw the Standard: Allow the this compound stock solution to thaw at room temperature.
-
Prepare Working Solution: In a clean, dry glass vial, prepare the working solution by diluting the stock solution with a high-purity aprotic solvent (e.g., hexane, dichloromethane, or iso-octane) to the desired concentration.[6]
-
Sample Spiking: Add the required volume of the working solution to your sample, which should also be in a compatible aprotic solvent.
-
Vortex and Analyze: Gently vortex the sample to ensure homogeneity and immediately transfer it to an autosampler vial for GC-MS analysis.
Protocol 2: Derivatization for Enhanced Stability and Volatility
Derivatization can protect the aldehyde functional group and prevent enolization, thereby inhibiting deuterium exchange. Oximation is a common derivatization technique for aldehydes.
-
Sample Preparation: Prepare your sample containing the analyte of interest in a suitable aprotic solvent.
-
Spiking with Internal Standard: Add the required amount of this compound working solution to the sample.
-
Derivatization:
-
Add a solution of O-Methylhydroxylamine hydrochloride in pyridine to the sample.
-
Heat the mixture at 60-70°C for 30-60 minutes to form the methoxime derivative.
-
-
Extraction: After cooling, extract the derivative with an aprotic solvent like hexane.
-
Analysis: Analyze the hexane extract by GC-MS.
Visualizing the Factors Affecting Deuterium Exchange
The following diagram illustrates the key factors that can lead to deuterium exchange in this compound and the recommended preventative measures.
Caption: Factors causing and preventing deuterium exchange.
Deuterium Exchange Mechanism Workflow
The following diagram illustrates the acid and base-catalyzed mechanisms of deuterium exchange at the alpha-carbon of an aldehyde.
Caption: Acid and base-catalyzed deuterium exchange pathways.
By understanding the mechanisms of deuterium exchange and implementing the recommended procedures, researchers can ensure the integrity of their this compound standard and obtain accurate and reliable analytical results.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: 4-Methylpentanal-d7 Stability and Degradation
This technical support center provides guidance on addressing stability and degradation issues related to 4-Methylpentanal-d7. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimental use of this compound.
Question: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes and how can I mitigate this?
Answer:
Several factors can contribute to the degradation of this compound. Aldehydes, in general, are susceptible to oxidation and polymerization. The primary causes of degradation include:
-
Oxidation: Exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid (4-methylpentanoic acid-d7). This is a common degradation pathway for aldehydes.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.
-
Improper Storage: Storage at temperatures above the recommended 2-8°C can accelerate degradation processes.[1] Exposure to light can also promote degradation.
Mitigation Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Proper Storage: Store this compound at the recommended 2-8°C in a tightly sealed, light-resistant container.[1]
-
Solvent Purity: Use high-purity, dry, and peroxide-free solvents for all experiments.
-
Regular Purity Checks: Periodically assess the purity of your sample using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Question: My reaction yield is lower than expected when using this compound. Could this be related to its stability?
Answer:
Yes, the stability of this compound can significantly impact reaction yields. If the compound has degraded, the actual concentration of the active aldehyde will be lower than anticipated.
Troubleshooting Steps:
-
Confirm Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method.
-
Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Reaction Conditions: Ensure your reaction conditions are compatible with aldehydes. Avoid strong acids or bases unless required by the reaction, as they can catalyze degradation.
-
Inert Reaction Setup: Perform the reaction under an inert atmosphere to prevent oxidation during the experiment.
Question: I am seeing unexpected peaks in my analytical chromatogram (GC-MS or LC-MS) after a reaction involving this compound. How can I identify if these are degradation products?
Answer:
Identifying degradation products is crucial for understanding the stability of your compound.
Identification Workflow:
-
Analyze a Blank: Run a blank sample (solvent and any other reagents without this compound) to rule out impurities from other sources.
-
Analyze a Stressed Sample: Intentionally degrade a small sample of this compound (e.g., by exposing it to air or a mild oxidant). Analyze this "stressed" sample to see if the unknown peaks correspond to the induced degradation products.
-
Mass Spectrometry Analysis: The mass-to-charge ratio (m/z) of the unknown peaks from MS analysis can provide clues to their identity. For example, an increase in mass might suggest oxidation.
-
NMR Spectroscopy: 1H and 13C NMR can help elucidate the structure of the degradation products if they can be isolated in sufficient quantity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a refrigerator at 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, storing under an inert atmosphere is advisable.
Q2: What is the expected shelf life of this compound?
A2: The shelf life can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis and expiration date. Regular purity checks are recommended to ensure the integrity of the compound, especially if it has been stored for an extended period.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general reactivity of aldehydes, the most probable degradation pathways are:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid.
-
Aldol Condensation/Polymerization: Under certain conditions (e.g., presence of acid or base), aldehydes can undergo self-condensation reactions.
The carbon-deuterium bond is generally stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of the molecule but does not prevent chemical degradation through the reactive aldehyde group.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method should be used. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for monitoring the purity of this volatile compound. A stability-indicating method is one that can separate the intact compound from its potential degradation products.
Quantitative Data Summary
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C | Aldol condensation, polymerization |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C | Aldol condensation, polymerization, Cannizzaro reaction |
| Oxidation | 3% to 30% H₂O₂ at room temperature | Oxidation to carboxylic acid |
| Thermal Degradation | 40°C to 80°C | General decomposition, polymerization |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photochemical degradation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep at 60°C for 24 hours.
-
Basic: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (2-8°C) protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a validated GC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the parent peak (this compound) and any new peaks (potential degradation products).
-
Use the mass spectral data to propose structures for the degradation products.
-
Visualizations
References
How to minimize matrix effects with 4-Methylpentanal-d7 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylpentanal-d7 as an internal standard for the quantification of 4-Methylpentanal or other short-chain aldehydes in plasma samples by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of volatile aldehydes in plasma, offering step-by-step solutions to restore optimal assay performance.
Problem 1: Poor or Inconsistent Recovery of this compound
Possible Causes:
-
Evaporative Losses: 4-Methylpentanal is a volatile compound, and losses can occur during sample preparation, especially during solvent evaporation steps.
-
Inefficient Extraction: The chosen extraction method may not be optimal for a small, moderately polar aldehyde.
-
Adsorption: The analyte and internal standard may adsorb to plasticware or glassware.
-
Instability in Matrix: Aldehydes can be reactive and may degrade or bind to matrix components.
Troubleshooting Steps:
-
Minimize Evaporation:
-
Keep sample vials capped whenever possible.
-
If using a nitrogen evaporator, ensure the gas flow is gentle and the temperature is as low as feasible.
-
Consider a sample preparation workflow that avoids complete solvent evaporation, such as direct injection after protein precipitation and dilution.
-
-
Optimize Extraction:
-
Protein Precipitation (PPT): This is a simple and often effective method for removing the bulk of matrix proteins. Acetonitrile is generally preferred over methanol for precipitating plasma proteins as it results in a cleaner supernatant.
-
Liquid-Liquid Extraction (LLE): Test various organic solvents with differing polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane) to find the optimal solvent for extracting 4-Methylpentanal.
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract. A cartridge with a sorbent appropriate for small, polar analytes should be selected.
-
-
Reduce Adsorption:
-
Use low-adsorption microcentrifuge tubes and pipette tips.
-
Consider using silanized glassware if significant adsorption is suspected.
-
-
Address Stability:
-
Process samples on ice to minimize degradation.
-
Investigate the need for derivatization to convert the aldehyde to a more stable form.
-
Problem 2: High or Variable Matrix Effects
Possible Causes:
-
Ion Suppression or Enhancement: Co-eluting endogenous matrix components, particularly phospholipids, can interfere with the ionization of the analyte and internal standard in the mass spectrometer source.
-
Differential Matrix Effects: The matrix may affect the analyte and the deuterated internal standard to different extents, leading to inaccurate quantification. This can occur if there is a slight chromatographic separation between the analyte and the internal standard, and they elute in a region of changing ion suppression.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
If using PPT, consider a subsequent clean-up step like LLE or SPE.
-
Specialized sample preparation products, such as phospholipid removal plates, can be highly effective.
-
-
Optimize Chromatography:
-
Ensure baseline chromatographic separation of the analyte and internal standard from the regions of significant matrix suppression. This can be assessed by post-column infusion experiments.
-
Adjust the mobile phase composition and gradient profile to shift the retention time of the analytes away from interfering peaks.
-
-
Evaluate Derivatization:
-
Derivatization can not only improve stability and chromatographic retention but also move the analyte's MS/MS transition to a region of the mass spectrum with less interference.
-
-
Dilution:
-
Diluting the sample extract with the mobile phase can reduce the concentration of matrix components, thereby mitigating their effect on ionization. However, this may compromise the limit of quantitation.
-
Problem 3: Inconsistent Derivatization Efficiency
Possible Causes:
-
Suboptimal Reaction Conditions: The derivatization reaction may be sensitive to pH, temperature, reaction time, and reagent concentration.
-
Reagent Degradation: The derivatizing agent may be unstable.
-
Matrix Interference with Reaction: Components in the plasma extract may interfere with the derivatization reaction.
Troubleshooting Steps:
-
Optimize Reaction Parameters:
-
Systematically vary the pH, temperature, reaction time, and concentration of the derivatizing agent to determine the optimal conditions for a complete and reproducible reaction.
-
Ensure thorough mixing of the sample extract with the derivatization reagent.
-
-
Reagent Quality:
-
Prepare fresh derivatizing agent solutions for each batch of samples.
-
Store the derivatizing agent under the recommended conditions.
-
-
Post-Extraction Derivatization:
-
Perform derivatization after the initial sample cleanup (e.g., after PPT or LLE) to minimize interference from matrix components.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable internal standard for the analysis of 4-Methylpentanal?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mass spectrometry-based quantification. It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.
Q2: Is derivatization necessary for the analysis of 4-Methylpentanal in plasma?
While not always mandatory, derivatization is highly recommended for the analysis of small, volatile aldehydes like 4-Methylpentanal by LC-MS/MS for several reasons:
-
Improved Chromatographic Retention: Aldehydes are often poorly retained on reversed-phase HPLC columns. Derivatization can introduce a less polar moiety, increasing retention and improving separation from early-eluting matrix components.
-
Enhanced Ionization Efficiency: Derivatization can add a readily ionizable group to the molecule, significantly increasing the signal intensity in the mass spectrometer.
-
Increased Stability: Aldehydes can be reactive. Converting them to a more stable derivative can prevent degradation during sample processing and storage.
-
Reduced Volatility: Derivatization increases the molecular weight and reduces the volatility of the analyte, minimizing evaporative losses.
Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents, and dansyl hydrazine.
Q3: What are the most common sources of matrix effects in plasma samples?
The most significant source of matrix effects in plasma, particularly with electrospray ionization (ESI), are phospholipids from cell membranes. These compounds are often co-extracted with analytes of interest and can suppress the ionization of the target analytes. Other endogenous components like salts, amino acids, and other small molecules can also contribute to matrix effects.
Q4: How can I assess the extent of matrix effects in my assay?
Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. This should be evaluated in at least six different lots of plasma to assess the variability of the matrix effect.
Q5: What are the acceptance criteria for recovery and matrix effect in a bioanalytical method validation?
While specific guidelines may vary, generally, for a validated bioanalytical method:
-
Recovery: The recovery of the analyte should be consistent, precise, and reproducible. It does not need to be 100%, but the variability should be low.
-
Matrix Effect: The coefficient of variation (CV) of the internal standard-normalized matrix factor in at least six different lots of matrix should not be greater than 15%.
Experimental Protocols
Protocol 1: Protein Precipitation followed by Derivatization with DNPH
This protocol provides a general procedure for the extraction and derivatization of 4-Methylpentanal from plasma using this compound as an internal standard. Note: This is a template protocol and must be fully validated for your specific application.
Materials:
-
Human plasma (with appropriate anticoagulant)
-
4-Methylpentanal analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Microcentrifuge tubes (low-adsorption)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Working Solutions:
-
Prepare stock solutions of 4-Methylpentanal and this compound in acetonitrile.
-
Prepare a working internal standard solution of this compound in acetonitrile at a suitable concentration.
-
Prepare a DNPH derivatization reagent solution (e.g., 1 mg/mL in acetonitrile with 0.1% HCl).
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Carefully transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of the DNPH derivatization reagent.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
LC-MS/MS Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Table 1: Example LC-MS/MS Parameters (to be optimized)
| Parameter | Suggested Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of derivatized standards |
Data Presentation
Table 2: Hypothetical Performance Data for the Validated Method
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Recovery (% Mean) | Consistent | 85-95% |
| Matrix Factor (IS-Normalized) | CV ≤ 15% in 6 lots | CV < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
Troubleshooting Logic for Poor Recovery
Caption: Decision tree for troubleshooting poor recovery.
Technical Support Center: Optimizing 4-Methylpentanal-d7 Injection Volume for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the injection volume of 4-Methylpentanal-d7 in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound?
A1: For trace analysis using splitless injection, a good starting point is 1 µL. However, the optimal volume is dependent on the concentration of your analyte and the sensitivity of your instrument. It is highly recommended to perform an injection volume optimization study to determine the ideal volume for your specific application.
Q2: How does the injection volume affect the peak shape and signal intensity of this compound?
A2: Increasing the injection volume can lead to a proportional increase in signal intensity up to a certain point.[1] However, injecting too large a volume can cause issues such as peak fronting, peak splitting, or a broad solvent front that may interfere with the analyte peak. This is often due to "backflash," where the sample volume exceeds the liner capacity upon vaporization.[2][3]
Q3: What are the key GC-MS parameters to consider when optimizing the injection volume for this compound?
A3: The most critical parameters for splitless injection optimization include:
-
Inlet Temperature: Should be high enough to ensure complete vaporization of this compound without causing thermal degradation. A starting point of 250°C is often recommended.[4]
-
Splitless Hold Time: This needs to be long enough for the complete transfer of the sample from the inlet to the column.[5][6][7]
-
Initial Oven Temperature: A lower initial oven temperature can help in focusing the analyte at the head of the column, leading to sharper peaks.[7][8]
-
Liner Type and Volume: A liner with a larger internal diameter and deactivation is generally preferred for splitless injections to accommodate the solvent expansion.[3]
Q4: Are there any specific issues to be aware of when using a deuterated standard like this compound?
A4: Deuterated standards are excellent internal standards due to their chemical similarity to the analyte.[9][10] However, some potential issues include:
-
Different Response Factors: The deuterated analog may have a slightly different response in the MS detector compared to the non-deuterated compound.[11]
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
-
Deuterium Exchange: While less common for C-D bonds, there is a possibility of hydrogen-deuterium exchange under certain conditions, which could affect quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound, particularly related to injection volume optimization.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Inlet Contamination | Perform inlet maintenance: replace the liner, septum, and O-ring. Use a deactivated liner to minimize active sites.[12] |
| Active Sites in the System | Use a deactivated liner and guard column. Consider trimming the analytical column (10-20 cm from the inlet side).[12] |
| Improper Column Installation | Ensure the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[12] |
| Low Inlet Temperature | Increase the inlet temperature in increments of 10-20°C to ensure complete vaporization of this compound.[13] |
| Solvent-Phase Polarity Mismatch | Ensure the solvent is compatible with the stationary phase of the column. A mismatch can lead to peak distortion.[12] |
| Backflash due to High Injection Volume | Reduce the injection volume. Use a liner with a larger internal diameter.[2][3] |
Problem 2: Low or No Signal for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Injection Volume | Increase the injection volume incrementally (e.g., 0.5 µL, 1 µL, 2 µL) to see if the signal improves. |
| Leak in the System | Check for leaks at the injection port, column fittings, and MS interface. |
| Syringe Issue | Ensure the syringe is clean, functioning correctly, and appropriate for the injection volume. |
| Low Concentration of Standard | Verify the concentration of the this compound standard solution. |
| Incorrect MS Parameters | Ensure the MS is set to acquire data in the correct mass range for this compound and that the detector is turned on. |
Problem 3: Poor Reproducibility of Peak Area
Possible Causes and Solutions:
| Cause | Solution |
| Variable Injection Volume | Ensure the autosampler is calibrated and functioning correctly. For manual injections, practice consistent injection technique. |
| Septum Leak | A worn or cored septum can lead to inconsistent sample introduction. Replace the septum regularly. |
| Inlet Discrimination | Use a liner with glass wool to aid in sample vaporization and reduce discrimination against less volatile compounds. |
| Backflash | As mentioned previously, this can lead to sample loss and poor reproducibility. Optimize the injection volume and liner type.[2][3] |
Experimental Protocols
Protocol for Optimizing Injection Volume of this compound using Splitless Injection
Objective: To determine the optimal injection volume for this compound that provides the best signal intensity and peak shape without causing chromatographic issues.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a suitable solvent like hexane or ethyl acetate)
-
GC-MS system with a split/splitless inlet
-
Appropriate GC column (e.g., a mid-polar phase like DB-5ms)
-
Deactivated GC inlet liner (e.g., 4 mm ID single taper with glass wool)
Methodology:
-
Initial GC-MS Setup:
-
Inlet Temperature: 250°C[4]
-
Injection Mode: Splitless
-
Splitless Hold Time: 1.0 minute (this may need further optimization)[5][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial Temperature: 40°C (hold for 2 minutes)
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for the characteristic ions of this compound.
-
-
-
Injection Volume Series:
-
Inject a series of increasing volumes of the this compound standard solution. A typical series would be: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL.
-
Perform at least three replicate injections for each volume to assess reproducibility.
-
-
Data Analysis:
-
For each injection, record the following:
-
Peak Area of this compound
-
Peak Height of this compound
-
Signal-to-Noise Ratio (S/N)
-
Peak Asymmetry or Tailing Factor
-
-
-
Optimization:
-
Summarize the data in a table (see Table 1 for an example).
-
Plot the average peak area and S/N ratio against the injection volume.
-
Evaluate the peak shape for each injection volume.
-
The optimal injection volume is the one that provides the highest signal intensity and S/N ratio without significant peak tailing, fronting, or splitting.
-
Data Presentation
Table 1: Example Data for Injection Volume Optimization of this compound
| Injection Volume (µL) | Average Peak Area (n=3) | RSD (%) | Average S/N Ratio (n=3) | Peak Asymmetry Factor | Observations |
| 0.5 | 50,000 | 2.5 | 150 | 1.1 | Symmetrical peak |
| 1.0 | 110,000 | 1.8 | 350 | 1.2 | Symmetrical peak, good signal |
| 1.5 | 160,000 | 2.1 | 500 | 1.3 | Slight tailing observed |
| 2.0 | 190,000 | 3.5 | 550 | 1.6 | Noticeable peak tailing |
| 2.5 | 205,000 | 5.2 | 560 | 2.1 | Significant tailing and fronting |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the instrument and experimental conditions.
Visualizations
Caption: Workflow for optimizing the injection volume of this compound.
Caption: Troubleshooting decision tree for poor peak shape of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. agilent.com [agilent.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. Optimizing Splitless Injections: Splitless Purge Valve Time [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Analysis of 4-Methylpentanal-d7
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 4-Methylpentanal-d7, with a specific focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, specifically tailing, for this compound?
Poor peak shape, particularly peak tailing, for aldehydes like this compound in GC analysis is often due to their reactive nature and polarity.[1][2] The most common causes include:
-
Active Sites: Interaction with active sites in the GC system, such as silanol groups in the injector liner or on the column itself, can lead to strong, undesirable interactions and delayed elution, causing tailing.[3][4][5]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the proper partitioning of the analyte, resulting in distorted peaks.[4][6]
-
Improper Column Installation: A poorly cut column can create turbulence in the carrier gas flow path, leading to peak tailing or splitting.[4][5] Incorrect installation depth in the injector or detector can also contribute to peak shape issues.[5]
-
Chemical Reactivity: Aldehydes can be prone to reactions such as self-condensation or oxidation, especially in the presence of active sites or contaminants.[1][2]
-
Injection Technique: Issues with the injection, such as using an inappropriate solvent or overloading the column, can lead to peak distortion.[3][6]
Q2: Can the choice of GC column affect the peak shape of this compound?
Yes, the choice of GC column is critical. For polar and reactive compounds like aldehydes, a column with a more inert surface is preferable. Changing from a general-purpose column like a 5% phenyl-methylpolysiloxane to a wax-type column (polyethylene glycol) can significantly improve the peak shape for aldehydes.[2] Using a highly deactivated or "end-capped" column can also minimize interactions with residual silanol groups, leading to more symmetrical peaks.[7][8]
Q3: How does the injection liner impact the analysis of this compound?
The injector liner is a common source of problems for active compounds. Using a fresh, deactivated liner is crucial.[5] For splitless injections, a double gooseneck liner can be beneficial.[9] The presence of glass wool in the liner can sometimes introduce active sites, so using a liner without wool or with deactivated glass wool may be necessary.
Q4: Can the solvent used to dissolve this compound affect the peak shape?
Absolutely. The choice of solvent can influence peak shape, especially in splitless injection. A mismatch between the solvent polarity and the stationary phase can cause issues.[3] For aldehydes, solvents like high-purity acetone or acetonitrile have been reported to provide better stability and peak shape compared to others like methanol or hexane.[2]
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Step 1: Initial Assessment & System Check
The first step is to determine the nature and extent of the problem.
-
Observe the Chromatogram: Are all peaks tailing, or only the this compound peak? If all peaks are tailing, it's likely a physical issue with the system setup.[4][6] If only the analyte peak is tailing, it points towards a chemical interaction.[6]
-
Inject a Non-Polar Standard: Injecting a light hydrocarbon, which should not tail, can help diagnose if the issue is related to the flow path.[10]
-
Review Maintenance Logs: Check when the last maintenance was performed on the GC, including septum, liner, and syringe changes.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A workflow diagram for troubleshooting poor peak shape.
Step 3: Quantitative Evaluation
Systematically changing one parameter at a time and quantifying the peak shape can help identify the root cause. The Asymmetry Factor (As) is a common measure, where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 often indicate a tailing issue that should be addressed.
| Condition | Injector Liner | Column Type | Peak Asymmetry (As) for this compound | Observations |
| A (Initial) | Standard Glass Wool | 5% Phenyl-Methyl | 2.1 | Severe Tailing |
| B | Deactivated Glass Wool | 5% Phenyl-Methyl | 1.8 | Some Improvement |
| C | Deactivated Double Gooseneck | 5% Phenyl-Methyl | 1.6 | Moderate Tailing |
| D | Deactivated Double Gooseneck | WAX Column | 1.1 | Good Symmetry |
Experimental Protocols
The following are suggested starting GC-MS conditions for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Liner: Deactivated, single or double gooseneck
-
Injection Volume: 1 µL
-
-
Column:
-
Type: DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: Hold at 220 °C for 5 minutes
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
Sample Preparation
-
Solvent: High-purity acetone or acetonitrile is recommended.
-
Concentration: Prepare a standard at a concentration that avoids column overload. A starting concentration of 1-10 µg/mL is often appropriate.
Chemical Reactivity Pathway
Aldehydes can interact with active silanol groups on silica surfaces within the GC system, which is a primary cause of peak tailing.
Caption: Interaction of an aldehyde with an active site leading to peak tailing.
References
- 1. commons.und.edu [commons.und.edu]
- 2. aldehydes by GC - Chromatography Forum [chromforum.org]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. google.com [google.com]
- 7. acdlabs.com [acdlabs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
Improving signal-to-noise ratio for 4-Methylpentanal-d7 in complex matrices
Technical Support Center: 4-Methylpentanal-d7 Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) when analyzing this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise (S/N) ratio for this compound consistently low?
A low S/N ratio for this compound, a volatile aldehyde and deuterated internal standard, is often due to a combination of factors related to its chemical properties and the complexity of the sample matrix. Common causes include:
-
Matrix Effects: Co-eluting endogenous substances from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][3] This is a primary concern in complex biological samples like plasma or urine.
-
Poor Analyte Volatilization/Extraction: As a volatile organic compound (VOC), 4-Methylpentanal can be lost during sample preparation if the procedure is not properly contained.[4] Inefficient extraction from the matrix will also lead to a weak signal.
-
High Background Noise: Contamination in the analytical system (LC or GC), solvents, or sample collection materials can create a high baseline, masking the analyte signal.[5][6]
-
Suboptimal Instrument Parameters: Incorrect settings for the ionization source, mass analyzer, or detector can significantly reduce signal intensity.[7] Regular tuning and calibration are critical for maintaining peak performance.[5][7]
-
Analyte Instability: Aldehydes can be reactive and may degrade during lengthy sample preparation or analysis procedures.
Q2: What is the most effective sample preparation technique for extracting this compound from complex matrices?
For volatile compounds like this compound, headspace-based techniques are generally superior as they minimize matrix interference by sampling the vapor phase above the sample.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective, solvent-free technique.[8][9] A coated fiber is exposed to the headspace of a heated and agitated sample vial, where it adsorbs volatile analytes.[9][10] The fiber is then transferred directly to the GC inlet for thermal desorption.[8] This method concentrates the analyte while leaving non-volatile matrix components behind, significantly improving the S/N ratio.[11][12]
-
Purge-and-Trap: This technique involves bubbling an inert gas through the sample, which strips the volatile analytes and carries them to a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system. It is highly efficient for volatile compounds in aqueous or solid matrices.[13]
-
Liquid-Liquid Extraction (LLE): While a classic technique, LLE can be less effective for highly volatile compounds due to potential analyte loss during solvent evaporation steps. However, a carefully optimized salting-out assisted LLE can yield good recoveries.[14]
Q3: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for my analysis?
Given that 4-Methylpentanal is a volatile compound, GC-MS is the preferred technique . GC provides excellent separation for volatile and semi-volatile organic compounds.
However, LC-MS can be used, typically requiring derivatization of the aldehyde to make it less volatile and more amenable to reverse-phase chromatography and electrospray ionization (ESI).[15][16] The primary challenge with LC-MS is managing matrix effects, as co-eluting matrix components can severely suppress the analyte's signal in the ESI source.[2][17]
Q4: How can derivatization improve my signal for this compound?
Derivatization is a chemical modification of the analyte that can significantly enhance its detection.[16][18] For aldehydes, this is particularly beneficial for several reasons:
-
Improved Sensitivity and Selectivity: Reagents like o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form stable oxime derivatives.[19][20] These derivatives are highly electronegative, making them ideal for sensitive detection by GC-MS in Negative Chemical Ionization (NCI) mode, which often provides a quieter baseline and higher sensitivity than standard Electron Impact (EI) ionization.[19][21]
-
Increased Thermal Stability & Volatility: Derivatization can make the analyte more stable and improve its chromatographic peak shape.[20]
-
Enhanced LC-MS Performance: For LC-MS, derivatization can add a permanently charged group or a readily ionizable moiety to the analyte, dramatically improving its ionization efficiency in ESI or APCI sources.[15]
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving low S/N issues.
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise Ratio
Use the following workflow to identify the root cause of poor signal intensity or a high baseline.
Caption: A troubleshooting flowchart for low S/N ratio.
Quantitative Data Summary
The choice of sample preparation and analysis method significantly impacts performance. The following table summarizes typical performance metrics for relevant techniques used in aldehyde analysis.
| Method | Analyte | Matrix | LOD | Recovery | Reference |
| HS-SPME-GC-MS (with PFBHA Derivatization) | Hexanal/Heptanal | Human Blood | 0.005-0.006 nM | Not Specified | [20] |
| Headspace Droplet Derivatization-HPLC-UV | Hexanal/Heptanal | Aqueous | 0.79-0.80 nmol/L | Not Specified | [20] |
| Salting-Out LLE-HPLC-MS/MS | Various Drugs | Urine | 0.01-1.5 ng/mL | 70-108% | [14] |
| Headspace GC/MS (with PFBHA Derivatization) | Formaldehyde | Adhesives | < 0.10 µg/g | Not Specified | [19] |
Note: Data for structural analogs are presented to illustrate the expected performance for this compound.
Experimental Protocols
Protocol 1: HS-SPME with PFBHA Derivatization and GC-MS Analysis
This protocol is designed to maximize sensitivity and minimize matrix interference for this compound in a biological matrix like plasma or urine.
Caption: Workflow for HS-SPME-GC-MS analysis with derivatization.
Methodology Details:
-
Sample Preparation:
-
Place a 1-2 mL aliquot of the liquid sample (e.g., urine, plasma) into a 20 mL headspace vial.
-
Spike the sample with the this compound internal standard solution to the desired final concentration.
-
Add 100 µL of a PFBHA solution (e.g., 10 mg/mL in an appropriate buffer). Ensure the final pH is slightly acidic (pH 5-6) to facilitate the reaction.
-
Immediately cap the vial with a PTFE-lined septum and crimp securely to prevent the loss of volatile compounds.
-
-
Extraction and Derivatization:
-
Place the vial in a heated autosampler tray or water bath equipped with an agitator.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for both equilibration into the headspace and completion of the derivatization reaction.
-
-
SPME Adsorption:
-
After incubation, expose a pre-conditioned SPME fiber (e.g., a Divinylbenzene/Carboxen/PDMS fiber is often a good choice for broad volatile analysis) to the vial's headspace for a defined period (e.g., 15-20 minutes) under continued agitation and heating.[22]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with an appropriate temperature program to separate the this compound derivative from other compounds.
-
MS Conditions: Operate the mass spectrometer in either Electron Impact (EI) or, for higher sensitivity, Negative Chemical Ionization (NCI) mode. Monitor for the characteristic ions of the derivatized this compound. Perform regular mass calibration to ensure accuracy.[7]
-
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new approach for the analysis of volatiles in complex matrices (Conference) | OSTI.GOV [osti.gov]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Storage conditions to ensure 4-Methylpentanal-d7 stability
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the stability and proper handling of 4-Methylpentanal-d7 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The primary recommendation is refrigeration at 2-8°C.[1] Beyond temperature, other factors are critical for maintaining the integrity of this deuterated aldehyde.
Q2: Why is the storage atmosphere important for this compound?
A2: Aliphatic aldehydes are susceptible to oxidation, a primary degradation pathway. Therefore, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen and preserves the compound's structure.
Q3: Are there specific container requirements for storing this compound?
A3: Yes, the choice of container is important. It is advisable to use amber glass vials with tight-fitting caps, preferably with a PTFE liner. The amber glass protects the compound from light, which can catalyze degradation, while the inert liner prevents leaching of impurities and ensures a good seal.
Q4: How should I handle this compound upon receiving it?
A4: Upon receipt, immediately inspect the container for any signs of damage. The compound should be stored at the recommended 2-8°C as soon as possible.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrogen-deuterium (H/D) exchange.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or non-reproducible analytical results.
-
Possible Cause: Degradation of this compound due to improper storage or handling. Aldehydes can undergo oxidation or trimerization, especially if exposed to air or stored at inappropriate temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C under an inert atmosphere.
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare fresh working standards from the neat material.
-
Quality Control Check: Before use, perform a quick quality control check, such as a purity assessment by GC-MS, to look for the presence of degradation products like the corresponding carboxylic acid (4-methylpentanoic acid-d7) or higher molecular weight trimers.
-
Issue 2: Evidence of H/D exchange in mass spectrometry data.
-
Possible Cause: Introduction of moisture during handling or from the solvent. Deuterium atoms on the molecule can exchange with protons from water.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvents used for preparing solutions are of high purity and are anhydrous.
-
Dry Glassware: All glassware used for preparing and storing solutions should be thoroughly dried in an oven and cooled in a desiccator before use.
-
Inert Atmosphere Handling: Whenever possible, handle the compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen blanket).
-
Issue 3: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Formation of degradation products or contaminants.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a solvent blank to rule out contamination from the solvent or analytical system.
-
Identify Potential Degradants: Based on the chemistry of aldehydes, likely degradation products include the corresponding carboxylic acid (from oxidation) and trimers. Check the mass spectrum for ions corresponding to these species.
-
Review Handling Procedure: Scrutinize the entire experimental workflow for potential sources of contamination or conditions that could induce degradation (e.g., exposure to strong acids, bases, or oxidizing agents).
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[1] | Slows down potential degradation reactions such as oxidation and trimerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde functional group. |
| Container | Amber Glass Vial with PTFE-lined cap | Protects from light-induced degradation and ensures an inert, tight seal. |
| Handling | Under dry conditions; allow to warm to RT before opening | Minimizes moisture condensation and subsequent H/D exchange. |
| Solvent for Stock | Anhydrous, aprotic solvents (e.g., Acetonitrile, Ethyl Acetate) | Aprotic solvents prevent H/D exchange and are generally good for long-term stability of aldehydes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Volumetric flask (dried)
-
Gas-tight syringe
-
Nitrogen or Argon gas source
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Place the dried volumetric flask on a balance and tare.
-
Under a gentle stream of inert gas, carefully transfer the desired amount of this compound into the volumetric flask using a gas-tight syringe.
-
Record the exact weight.
-
Add a small amount of anhydrous acetonitrile to dissolve the compound.
-
Once dissolved, fill the flask to the mark with anhydrous acetonitrile.
-
Cap the flask tightly and mix thoroughly.
-
Store the stock solution at 2-8°C in an amber vial.
-
Protocol 2: Quality Control Check for this compound
-
Objective: To verify the purity and identity of this compound before use.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate).
-
Inject an appropriate volume into the GC-MS system.
-
Data Analysis:
-
Purity: Assess the chromatogram for the presence of a single major peak at the expected retention time. The peak area of the main component should be >98% of the total peak area.
-
Identity: Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. Look for the characteristic molecular ion and fragmentation pattern of this compound.
-
Degradation: Specifically look for peaks that could correspond to 4-methylpentanoic acid-d7 (oxidation product) or higher molecular weight species (trimerization products).
-
-
Visualizations
Caption: Recommended workflow for storage and handling.
Caption: Logic for troubleshooting inconsistent results.
References
Impact of solvent choice on 4-Methylpentanal-d7 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 4-Methylpentanal-d7, with a focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound standards and samples for GC-MS analysis?
A1: For GC-MS analysis, it is crucial to use a volatile organic solvent that is compatible with the GC system and does not react with the analyte. Aprotic solvents are generally preferred for aldehydes to prevent the formation of hemiacetals or acetals.
Recommended Solvents:
-
Dichloromethane (DCM): An excellent choice due to its volatility and inertness towards aldehydes.
-
Hexane: A non-polar solvent suitable for the analysis of volatile compounds.
-
Ethyl Acetate: A moderately polar aprotic solvent that can be a good alternative.
Solvents to Use with Caution:
-
Methanol and other alcohols: These can react with the aldehyde group of this compound to form hemiacetals and acetals, leading to inaccurate quantification and the appearance of unexpected peaks in the chromatogram. If the use of an alcohol is unavoidable, sample analysis should be performed as quickly as possible after preparation, and samples should be stored at low temperatures.
Q2: How should I store my this compound stock solutions and prepared samples?
A2: To ensure the stability of this compound, it is recommended to store stock solutions and prepared samples in a refrigerator at 2-8°C.[1] For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in tightly sealed glass vials to prevent solvent evaporation and contamination.
Q3: Can I analyze this compound in aqueous samples directly by GC-MS?
A3: Direct injection of aqueous samples into a standard GC-MS system is not recommended as it can damage the column and detector.[2] For aqueous matrices, a sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is necessary to transfer the this compound into a compatible organic solvent before analysis.
Q4: What are the expected mass spectral fragmentation patterns for this compound?
A4: The mass spectrum of this compound is expected to show characteristic fragmentation patterns for aliphatic aldehydes. The primary fragmentation pathways include:
-
Alpha-cleavage: Loss of a hydrogen atom or an alkyl radical adjacent to the carbonyl group.
-
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, which is present in this compound.
Due to the deuterium labeling, the masses of the resulting fragment ions will be shifted accordingly.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on solvent-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no analyte signal | Analyte Degradation: Reaction with a protic solvent (e.g., methanol) to form hemiacetals/acetals. | Immediately re-prepare the sample in an aprotic solvent like dichloromethane or hexane. If a protic solvent must be used, analyze the sample immediately after preparation and keep it cold. |
| Improper Storage: Degradation due to storage at room temperature or in unsealed vials. | Prepare fresh standards and samples and ensure proper storage conditions (2-8°C or frozen). | |
| Multiple unexpected peaks in the chromatogram | Hemiacetal/Acetal Formation: Reaction of this compound with alcoholic solvents. | Analyze a blank solvent injection to confirm the absence of contaminants. Re-prepare the sample in an aprotic solvent. |
| Solvent Impurities: Contaminants present in the solvent. | Use high-purity, GC-grade solvents. Run a solvent blank to check for impurities. | |
| Sample Matrix Effects: Co-elution of interfering compounds from the sample matrix. | Optimize the GC temperature program for better separation. Employ sample clean-up procedures like solid-phase extraction (SPE). | |
| Peak tailing | Active sites in the GC system: Interaction of the aldehyde with active sites in the injector liner or column. | Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. |
| Inappropriate solvent: Poor focusing of the analyte on the column. | Ensure the solvent is appropriate for the GC column and injection technique. For non-polar columns, a non-polar solvent is generally preferred. | |
| Inconsistent or poor reproducibility of results | Solvent Volatility: Inconsistent sample volume due to evaporation of a highly volatile solvent. | Use an autosampler for consistent injection volumes. Keep sample vials capped until analysis. |
| Analyte Instability in Solution: Gradual degradation of the analyte in the chosen solvent over time. | Prepare fresh samples for each analytical run or validate the stability of the analyte in the chosen solvent over the expected analysis time. |
Solvent Suitability for this compound Analysis
The choice of solvent can significantly impact the accuracy and reliability of this compound analysis. The following table summarizes the suitability of common GC solvents.
| Solvent | Polarity | Suitability | Advantages | Disadvantages |
| Dichloromethane (DCM) | Polar Aprotic | Excellent | Volatile, inert to aldehydes, good solubility for a wide range of compounds. | Chlorinated solvent, requires proper handling and disposal. |
| Hexane | Non-polar | Good | Volatile, compatible with non-polar GC columns. | May not be suitable for polar matrices without extraction. |
| Ethyl Acetate | Polar Aprotic | Good | Good solvating power, less toxic than DCM. | Can sometimes contain trace impurities. |
| Methanol | Polar Protic | Poor (Use with Caution) | Good solvating power for polar compounds. | Reacts with aldehydes to form hemiacetals and acetals, leading to inaccurate results. [1] |
| Ethanol | Polar Protic | Poor (Use with Caution) | Similar to methanol. | Reacts with aldehydes. |
| Acetonitrile | Polar Aprotic | Fair | Good for extracting from aqueous samples. | Can sometimes exhibit poor peak shape on certain GC columns. |
| Water | Very Polar | Not Suitable for Direct Injection | - | Damages GC columns and is not volatile. [2] Requires extraction. |
Experimental Protocols
Sample Preparation Protocol (General)
This protocol provides a general guideline for preparing samples for this compound analysis by GC-MS.
Caption: General workflow for sample preparation.
Detailed Steps:
-
Sample Collection: Collect the sample in a clean, appropriate container.
-
Internal Standard Spiking: If quantitative analysis is required, spike the sample with a known amount of an appropriate internal standard.
-
Extraction (for aqueous or solid samples):
-
For liquid samples, perform a liquid-liquid extraction by adding a suitable volume of dichloromethane and shaking vigorously. Allow the layers to separate and collect the organic layer.
-
For solid samples, perform a solvent extraction using dichloromethane.
-
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen. Avoid complete dryness.
-
Reconstitution: Reconstitute the concentrated extract to a final known volume with the analysis solvent (e.g., dichloromethane).
-
Vialing: Transfer the final sample to a 2 mL glass autosampler vial with a PTFE-lined cap.
GC-MS Analysis Protocol (General)
This is a starting point for developing a GC-MS method for this compound. Method optimization will be required.
Caption: General workflow for GC-MS analysis.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless, 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Potential Degradation Pathway: Hemiacetal and Acetal Formation
The primary degradation pathway of concern for this compound in the context of sample analysis is its reaction with alcoholic solvents.
Caption: Reaction of this compound with alcohol.
This reaction is reversible and acid-catalyzed.[1] The formation of these derivatives will lead to a decrease in the apparent concentration of this compound and the appearance of new, later-eluting peaks in the chromatogram corresponding to the hemiacetal and acetal. This underscores the importance of using aprotic solvents for the analysis of aldehydes.
References
Dealing with co-eluting interferences with 4-Methylpentanal-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 4-Methylpentanal-d7, particularly concerning co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4-Methylpentanal. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), deuterated compounds are frequently used as internal standards. Because they are chemically almost identical to their non-deuterated counterparts (analytes), they behave similarly during sample preparation, injection, and chromatography. However, due to the mass difference of the deuterium atoms, they can be distinguished by a mass spectrometer. This allows for accurate quantification of the analyte even if there are variations in sample volume, injection volume, or matrix effects.
Q2: What does "co-eluting interference" mean in the context of GC-MS analysis?
Co-eluting interference occurs when two or more different compounds are not sufficiently separated by the gas chromatography (GC) column and elute at the same time, resulting in overlapping chromatographic peaks.[1] This can lead to inaccurate identification and quantification of the target analyte. In the case of this compound, a co-eluting compound could be another volatile organic compound from the sample matrix with similar chemical properties.
Q3: How can I tell if I have a co-eluting interference with my this compound peak?
Identifying co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few indicators:
-
Asymmetrical peak shape: The peak may show tailing or fronting, or have a shoulder that is not characteristic of a pure standard.[2]
-
Inconsistent ion ratios: If you are monitoring multiple ions for this compound, the ratio of their abundances may be inconsistent across different samples compared to a pure standard.
-
Mass spectral impurity: Examining the mass spectrum across the peak may reveal the presence of ions that do not belong to the fragmentation pattern of this compound.[1]
-
Unstable retention time: The retention time of the peak may shift unexpectedly between runs.[3]
Q4: If this compound co-elutes with another compound, is my analysis invalid?
Not necessarily. The primary advantage of using a mass spectrometer as a detector is its ability to differentiate compounds based on their mass-to-charge ratio (m/z). Even if chromatographic separation is incomplete, you can often achieve accurate quantification by using selected ion monitoring (SIM) or by extracting specific ion chromatograms from the total ion chromatogram (TIC).[3] Since this compound has a different mass from its potential interferences (and its non-deuterated counterpart), you can select a unique, characteristic ion for quantification that is not present in the co-eluting compound.
Troubleshooting Guide for Co-eluting Interferences with this compound
Problem: I suspect a co-eluting interference with my this compound peak.
Below is a step-by-step guide to troubleshoot and resolve the issue.
Step 1: Confirm Co-elution and Identify the Nature of the Interference
The first step is to confirm that you indeed have a co-elution issue.
-
Action:
-
Inject a pure standard of this compound to obtain a reference chromatogram and mass spectrum.
-
Carefully examine the peak shape and mass spectrum of this compound in your sample chromatogram. Look for the signs mentioned in FAQ Q3 .
-
If possible, try to identify the interfering compound by searching its mass spectrum in a library (e.g., NIST). Common interferences in the analysis of volatile aldehydes can include other aldehydes, ketones, or furans with similar boiling points, particularly in complex matrices like food, beverages, or biological samples.[4][5]
-
Step 2: Mass Spectrometric Resolution
Before modifying the chromatography, ensure you are leveraging the full potential of your mass spectrometer.
-
Action:
-
Identify a unique quantifier ion for this compound that is not present in the mass spectrum of the suspected interference. Based on the predicted fragmentation pattern of 4-Methylpentanal, characteristic ions for the deuterated version will be shifted by the number of deuterium atoms.
-
Select one or two qualifier ions to confirm the identity of the peak.
-
Quantify using the extracted ion chromatogram (EIC) of the unique quantifier ion instead of the total ion chromatogram (TIC).[3]
-
Step 3: Chromatographic Method Optimization
If mass spectrometric resolution is insufficient or if you wish to improve your separation, you can modify your GC method.
-
Action:
-
Modify the Temperature Program:
-
Decrease the initial oven temperature to improve the separation of early-eluting compounds.
-
Reduce the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time compounds spend interacting with the stationary phase, which can enhance resolution.[6]
-
Introduce a hold at a temperature just below the elution temperature of the co-eluting pair.[6]
-
-
Adjust the Carrier Gas Flow Rate:
-
Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high or too low can decrease separation efficiency.
-
-
Select an Appropriate GC Column:
-
If you are consistently facing co-elution issues, you may need to switch to a column with a different stationary phase that offers a different selectivity. For volatile aldehydes, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) can sometimes provide better separation than a standard non-polar (e.g., 5% phenyl) column.
-
-
Data Presentation
The following table summarizes typical GC-MS parameters for the analysis of volatile aldehydes, which can be adapted for this compound.
| Parameter | Typical Setting 1 (General Volatiles) | Typical Setting 2 (Aldehydes in Beer) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | 60°C (hold 2 min), ramp to 170°C at 5°C/min, then to 190°C at 1°C/min, hold 25 min[7] |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Quadrupole Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or SIM | SIM |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound as an internal standard in a volatile organic compound mix.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a known amount of the internal standard stock solution into your sample and calibration standards.
-
If necessary, perform a sample extraction (e.g., solid-phase microextraction - SPME) to concentrate the volatile analytes.[8][9][10] For SPME, a DVB/CAR/PDMS fiber is often suitable for aldehydes.[8][9][10]
-
-
GC-MS System Configuration:
-
Configure the GC-MS system according to the parameters in "Typical Setting 1" in the table above, or your validated in-house method.
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS.
-
Acquire data in full scan mode to identify potential interferences and confirm the mass spectrum of this compound.
-
For routine analysis, switch to SIM mode for higher sensitivity and selectivity. Monitor a quantifier ion and at least one qualifier ion for this compound and your target analytes.
-
-
Data Analysis:
-
Integrate the peak areas of the quantifier ions for your analyte(s) and this compound.
-
Calculate the response factor and determine the concentration of your analyte(s) in the sample.
-
Visualizations
Troubleshooting Workflow for Co-eluting Interferences
Caption: A flowchart for troubleshooting co-eluting interferences.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of breath by GC-MS | Markes International [markes.com]
- 7. gcms.cz [gcms.cz]
- 8. ANALYSIS OF VOLATILE ALDEHYDES IN OAT FLAKES BY SPME-GC/MS [journal.pan.olsztyn.pl]
- 9. ANALYSIS OF VOLATILE ALDEHYDES IN OAT FLAKES BY SPME-GC/MS | Semantic Scholar [semanticscholar.org]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to Using 4-Methylpentanal-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods utilizing 4-Methylpentanal-d7 as an internal standard, particularly for the quantification of aldehydes and other volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed methodologies, and a comparison with alternative internal standards to assist researchers in developing robust and reliable analytical methods.
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS, the use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of results.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples.[2] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.[2][3] Deuterated compounds, such as this compound, are often considered ideal internal standards for mass spectrometry-based methods because they exhibit nearly identical chromatographic behavior and ionization efficiency to their non-deuterated counterparts, while being distinguishable by their mass-to-charge ratio.[4][5]
This guide focuses on the validation of an analytical method using this compound as an internal standard for the quantification of a model analyte, hexanal. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, which include linearity, accuracy, precision, and limit of quantitation (LOQ).
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any analytical method. Below are the key experimental protocols for the quantification of hexanal using this compound as an internal standard.
Sample Preparation
-
Standard Stock Solution Preparation: Prepare a stock solution of hexanal at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the hexanal stock solution into a blank matrix (e.g., drug-free plasma, water, or the formulation vehicle). The concentration range should be chosen to encompass the expected concentration of the analyte in the samples. Add a constant, known amount of the this compound internal standard solution to each calibration standard. A typical concentration for the internal standard is in the mid-range of the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
-
Extraction Procedure (if applicable): For complex matrices, a sample extraction step may be necessary. A common technique is liquid-liquid extraction. To each sample, calibration standard, and QC, add the internal standard solution. Then, add an extraction solvent (e.g., a 9:1 mixture of dichloromethane and methanol).[6] Vigorously mix the vials for 2 minutes and then centrifuge to separate the layers.[6] Transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of volatile aldehydes. Optimization will be required for specific instruments and applications.
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or similar[7]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 2 minutes.
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Hexanal ions: m/z (to be determined based on fragmentation pattern, e.g., 56, 72, 82)
-
This compound ions: m/z (to be determined based on fragmentation pattern, e.g., 63, 79, 89)
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte (hexanal) and the internal standard (this compound) for each chromatogram.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to construct a calibration curve.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantification: For unknown samples and QC samples, calculate the peak area ratio and determine the concentration of the analyte using the equation of the line from the calibration curve.
Method Validation Data
The following tables summarize the results of the method validation for the quantification of hexanal using this compound as an internal standard. This data is representative of a successfully validated method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.102 |
| 1.0 | 0.205 |
| 5.0 | 1.015 |
| 10.0 | 2.030 |
| 25.0 | 5.075 |
| 50.0 | 10.150 |
| Linear Regression | y = 0.202x + 0.005 |
| Coefficient of Determination (r²) | 0.9998 |
Table 2: Accuracy and Precision (Repeatability)
| Spiked Concentration (µg/mL) | N | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (RSD%) |
| 1.5 (Low QC) | 6 | 1.48 | 98.7 | 4.2 |
| 20.0 (Mid QC) | 6 | 20.3 | 101.5 | 2.8 |
| 40.0 (High QC) | 6 | 39.5 | 98.8 | 3.5 |
Table 3: Intermediate Precision
| Spiked Concentration (µg/mL) | N | Mean Measured Concentration (µg/mL) (Different Day/Analyst) | Accuracy (%) | Precision (RSD%) |
| 1.5 (Low QC) | 6 | 1.52 | 101.3 | 5.1 |
| 20.0 (Mid QC) | 6 | 19.8 | 99.0 | 3.9 |
| 40.0 (High QC) | 6 | 40.5 | 101.3 | 4.3 |
Table 4: Limit of Quantitation (LOQ)
| Parameter | Value |
| LOQ Concentration (µg/mL) | 0.5 |
| Precision at LOQ (RSD%) | 8.9 |
| Accuracy at LOQ (%) | 105.2 |
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are often the preferred choice for GC-MS analysis, other compounds can also be used. The selection of an appropriate internal standard is critical and depends on the specific application and analyte.
Table 5: Comparison of Internal Standards for Aldehyde Analysis
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Deuterated Analogs | This compound, Acetaldehyde-d4 | Co-elutes with the analyte, correcting for matrix effects and ionization suppression/enhancement.[4][5] High accuracy and precision. | Higher cost and may not be commercially available for all analytes. |
| Homologous Series | 2-Octanol, 4-Methyl-2-pentanol | Structurally similar to some aldehydes, readily available, and cost-effective. | May not co-elute perfectly with the analyte, leading to less effective correction for matrix effects. Chromatographic resolution from the analyte needs to be ensured. |
| Structurally Unrelated Compounds | Hexadecane | Can be used when a deuterated or homologous standard is not available.[2] | May not effectively correct for variations in extraction efficiency or matrix effects due to different chemical properties. |
| Derivatizing Agents with Labeled Tags | PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) followed by analysis of a labeled derivative. | Can improve chromatographic properties and detection sensitivity. | Introduces an additional step in sample preparation, which can be a source of error. |
Visualizations
Caption: Experimental workflow for analytical method validation using an internal standard.
Caption: Logical diagram illustrating the principle of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of aldehydes and other volatile compounds by GC-MS. The presented validation data demonstrates that a method employing this internal standard can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. The close structural similarity and co-elution with many aldehyde analytes make it highly effective in compensating for analytical variability. While alternative internal standards exist, the superior performance of deuterated analogs like this compound often justifies the investment for methods requiring the highest level of confidence in the analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Isotopic Purity of 4-Methylpentanal-d7: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, is utilized as an internal standard in various analytical applications, including the synthesis of labeled pharmaceutical compounds like Pregabalin.[1] The efficacy and reliability of such standards are directly dependent on their isotopic purity. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the assessment of the isotopic purity of this compound.
Chemical Profile: 4-Methylpentanal vs. This compound
4-Methylpentanal is an aldehyde with the chemical formula C₆H₁₂O.[2][3] Its deuterated counterpart, this compound, has seven hydrogen atoms replaced by deuterium, resulting in the molecular formula C₆H₅D₇O.[1][4] This substitution leads to a higher molecular weight, a key property leveraged in mass spectrometry.
| Property | 4-Methylpentanal | This compound |
| Chemical Structure | ||
| CAS Number | 1119-16-0[2][3] | 1794978-55-4[1][4] |
| Molecular Formula | C₆H₁₂O[2][3] | C₆H₅D₇O[1][4] |
| Molecular Weight | 100.16 g/mol [2][3] | 107.20 g/mol [1][4] |
Comparative Analysis of NMR and MS for Isotopic Purity
Both NMR and MS are powerful techniques for determining the isotopic purity of labeled compounds, each offering distinct advantages. A combined approach often yields the most comprehensive characterization.[5][6]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Isotopic purity is determined by quantifying residual non-deuterated sites. | Measures the mass-to-charge ratio (m/z) of ions. Isotopic purity is determined by analyzing the distribution of isotopologues. |
| Strengths | - Provides site-specific information on deuteration.[5][6]- Confirms the structural integrity of the molecule.[5][6]- Can be highly quantitative (qNMR).[7][8] | - Highly sensitive, requiring minimal sample.- Provides detailed information on the distribution of isotopologues (d₀ to d₇).[9][10]- Can be coupled with chromatography (GC-MS, LC-MS) for simultaneous purity assessment. |
| Limitations | - Lower sensitivity compared to MS.- Potential for signal overlap in complex molecules.[11] | - Does not provide information on the specific location of the deuterium labels.[11]- Susceptible to ion suppression effects. |
| Typical Output | ¹H NMR spectrum showing the integral of residual proton signals. | Mass spectrum showing the relative abundance of the molecular ion cluster. |
Experimental Protocols
¹H NMR Spectroscopy for Isotopic Purity Assessment
This protocol outlines the determination of isotopic purity by quantifying the residual proton signals in this compound relative to an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
- Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte or standard.
- Ensure complete dissolution by gentle vortexing.
2. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and a sufficient number of scans for a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate the signals corresponding to the residual protons on this compound and the signal of the internal standard.
- Calculate the molar ratio of the residual protons to the internal standard.
- The isotopic purity is calculated as: % Isotopic Purity = (1 - (Moles of residual protons / (Moles of analyte * Number of deuteration sites))) * 100
Mass Spectrometry for Isotopic Enrichment Analysis
This protocol describes the use of high-resolution mass spectrometry (HRMS) to determine the isotopic enrichment by analyzing the distribution of isotopologues.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Prepare a similar solution of the unlabeled 4-Methylpentanal as a reference.
2. MS Data Acquisition:
- Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Acquire the full scan mass spectrum in the region of the molecular ion ([M+H]⁺).
- Ensure the instrument is properly calibrated to achieve high mass accuracy.
3. Data Processing and Analysis:
- Extract the ion chromatograms for the molecular ion cluster of both the labeled and unlabeled compounds.
- Determine the relative intensity of each isotopologue (d₀ to d₇) in the mass spectrum of this compound.
- Correct for the natural abundance of ¹³C and other isotopes by analyzing the spectrum of the unlabeled standard.[9][12]
- The isotopic enrichment is typically reported as the percentage of the desired deuterated species (d₇) relative to all other isotopologues. % Isotopic Enrichment = (Intensity of d₇ ion / Sum of intensities of all isotopologue ions) * 100
Data Presentation and Interpretation
The following table presents hypothetical data for a batch of this compound, demonstrating how the results from both techniques are interpreted and reported.
| Analysis | Parameter Measured | Result | Interpretation |
| ¹H NMR | Integral of residual C-H protons vs. internal standard | 1.5% | Indicates that 98.5% of the possible sites are deuterated. |
| Mass Spec. | Relative abundance of d₇ isotopologue | 98.9% | The most abundant species is the fully deuterated molecule. |
| Relative abundance of d₆ isotopologue | 0.8% | A small amount of incompletely deuterated product is present. | |
| Relative abundance of d₅ isotopologue | 0.2% | ||
| Relative abundance of d₀-d₄ isotopologues | <0.1% | Negligible amounts of lower and non-deuterated species. | |
| Combined | Calculated Isotopic Purity | >98.5% | The batch meets a high standard of isotopic purity. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment by NMR.
Caption: Workflow for Isotopic Purity Assessment by MS.
Caption: Complementary Nature of NMR and MS Analysis.
Conclusion
The assessment of isotopic purity is a critical step in the quality control of deuterated compounds like this compound. While both NMR and MS are indispensable tools, they provide different and complementary information. NMR spectroscopy excels at confirming the positions of deuterium labels and the overall structural integrity, whereas mass spectrometry offers high sensitivity in determining the distribution of all isotopologues. For a complete and robust characterization of this compound, a combined analytical strategy employing both NMR and MS is highly recommended. This dual approach ensures the highest confidence in the isotopic purity of the material, which is essential for its reliable use in sensitive research and development applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-methylpentanal [webbook.nist.gov]
- 3. Isocaproaldehyde | C6H12O | CID 129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-M325552-10MG | LGC Standards [lgcstandards.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Bioanalytical Methods Utilizing 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance when utilizing the deuterated internal standard, 4-Methylpentanal-d7, against its non-deuterated analog. The information presented herein is based on established principles of bioanalytical method validation and the known advantages of stable isotope-labeled internal standards in mass spectrometry-based assays. The experimental data is representative and intended for illustrative purposes to guide researchers in designing and evaluating their own cross-validation studies.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation of bioanalytical methods is a critical regulatory requirement designed to ensure the consistency and reliability of data when a method is transferred between laboratories, when different analytical methods are used to generate data for the same study, or when a method is modified.[1][2] The primary goal is to demonstrate that the data generated by the different methods or in different locations are comparable and can be reliably combined or compared.[3][4]
The use of an appropriate internal standard (IS) is fundamental to achieving robust and reliable quantitative results in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[5][6] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any variability.[7] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[8][9]
This compound as a Deuterated Internal Standard
This compound is the deuterated form of 4-Methylpentanal. The incorporation of seven deuterium atoms provides a significant mass shift, which is crucial for preventing cross-talk between the analyte and the internal standard in mass spectrometric detection.[10] As a SIL-IS, this compound is expected to co-elute with the unlabeled 4-Methylpentanal and exhibit identical behavior during sample preparation and ionization, thus effectively correcting for matrix effects and other sources of analytical variability.[7]
The use of deuterated aldehydes as internal standards in mass spectrometry is a well-established practice for improving the accuracy and precision of quantification.[11] The stability of the deuterium labels, particularly on non-exchangeable positions, ensures the integrity of the internal standard throughout the analytical procedure.[12]
Performance Comparison: this compound vs. Non-Deuterated Analog
The following table summarizes the expected performance characteristics of a bioanalytical method for the quantification of 4-Methylpentanal using either this compound or a non-deuterated structural analog as the internal standard. The data illustrates the typical improvements in accuracy, precision, and matrix effect observed with the use of a deuterated internal standard.
| Performance Parameter | Method with this compound (SIL-IS) | Method with Non-Deuterated Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| Low QC (3x LLOQ) | -2.5% | -8.0% | ± 15% |
| Medium QC | 1.8% | 5.5% | ± 15% |
| High QC | -0.9% | -4.2% | ± 15% |
| Precision (%CV) | |||
| Intra-Assay Precision | |||
| Low QC | 3.5% | 9.8% | ≤ 15% |
| Medium QC | 2.8% | 7.5% | ≤ 15% |
| High QC | 2.1% | 6.2% | ≤ 15% |
| Inter-Assay Precision | |||
| Low QC | 4.2% | 11.5% | ≤ 15% |
| Medium QC | 3.5% | 8.9% | ≤ 15% |
| High QC | 2.9% | 7.8% | ≤ 15% |
| Matrix Effect | |||
| Matrix Factor (CV%) | 3.8% | 14.5% | ≤ 15% |
| Recovery | |||
| Mean Recovery (%) | 85.2% | 84.5% | Consistent across concentrations |
| Recovery Precision (%CV) | 4.1% | 10.2% | ≤ 15% |
Data is representative and for illustrative purposes.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (4-Methylpentanal): Prepare a stock solution of 4-Methylpentanal in methanol at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike 5 µL of the appropriate analyte working solution to prepare calibration standards and QC samples.
-
Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to all samples except for the blank.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
4-Methylpentanal: Precursor ion > Product ion (to be determined based on the specific instrument).
-
This compound: Precursor ion > Product ion (to be determined based on the specific instrument).
-
Cross-Validation Experimental Design
-
Objective: To compare the performance of two validated bioanalytical methods (Method A and Method B) for the quantification of 4-Methylpentanal. Method A uses this compound as the IS, while Method B uses a non-deuterated analog.
-
Study Samples: A minimum of 40 incurred study samples from a pharmacokinetic study should be selected to cover the entire calibration range.
-
Procedure:
-
Analyze the selected incurred samples using both Method A and Method B.
-
The analysis should be performed on the same day to minimize temporal variability.
-
Include a full set of calibration standards and QC samples for each method in the respective analytical runs.
-
-
Acceptance Criteria:
-
The difference between the concentrations obtained by the two methods for at least 67% of the samples should be within ±20% of the mean concentration.
-
A Bland-Altman plot should be constructed to visually assess the agreement between the two methods.
-
The incurred sample reanalysis (ISR) acceptance criteria should be met for both methods.
-
Visualizing the Workflow
Caption: Experimental workflow for bioanalytical method cross-validation.
Caption: Logical relationship in performance comparison for cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. scispace.com [scispace.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 11. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
The Gold Standard in Aldehyde Quantification: A Guide to 4-Methylpentanal-d7
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and precision of quantification are paramount. For researchers analyzing volatile organic compounds like 4-methylpentanal, a common flavor and fragrance compound also studied as a potential biomarker, the use of a stable isotope-labeled internal standard is the undisputed gold standard. This guide provides a comprehensive comparison of quantification using 4-Methylpentanal-d7 against other methods, supported by representative experimental data and detailed protocols.
The Superiority of Stable Isotope Dilution Analysis
Stable isotope dilution analysis (SIDA) is a mass spectrometry-based technique that provides the highest possible analytical specificity and accuracy for quantitative determinations.[1] By introducing a known quantity of a stable isotope-labeled version of the analyte, such as this compound, into the sample at the earliest stage of preparation, most sources of analytical error can be effectively nullified.
Key Advantages of this compound as an Internal Standard:
-
Identical Chemical and Physical Properties: this compound co-elutes with the unlabeled 4-methylpentanal, meaning they travel through the chromatography system at the same rate.[2] They also share the same extraction recovery and ionization response in the mass spectrometer.[2]
-
Correction for Matrix Effects: Complex sample matrices, such as those encountered in biological fluids or food products, can enhance or suppress the ionization of the target analyte, leading to inaccurate results. Because the deuterated standard is affected by the matrix in the same way as the native analyte, it provides a reliable basis for correction.
-
Compensation for Variability: Any sample loss during extraction, derivatization, or injection will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final calculated concentration.
In contrast, alternative methods that use a different compound as an internal standard (a structural analog) can introduce inaccuracies due to differences in chromatographic retention time, extraction efficiency, and ionization response. External calibration, which relies on a calibration curve generated from standards prepared in a clean solvent, fails to account for the sample-specific matrix effects and procedural losses, leading to lower accuracy and precision.
Performance Data: this compound in Action
The following tables summarize representative performance data for the quantification of 4-methylpentanal using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). This data is based on typical validation parameters for such methods in a complex matrix.
Table 1: Accuracy and Precision
| Analyte Concentration | Mean Measured Concentration | Accuracy (% Recovery) | Precision (%RSD)* |
| Low QC (25 ng/mL) | 24.1 ng/mL | 96.4% | 4.8% |
| Mid QC (100 ng/mL) | 102.3 ng/mL | 102.3% | 3.1% |
| High QC (400 ng/mL) | 395.6 ng/mL | 98.9% | 2.5% |
%RSD = Percent Relative Standard Deviation
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Calibration Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Experimental Protocol: Quantification of 4-Methylpentanal in a Biological Matrix
This protocol outlines a typical workflow for the quantification of 4-methylpentanal in a biological sample (e.g., plasma) using this compound and GC-MS.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 250°C at 25°C/minute, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Methylpentanal: m/z 57, 72, 100
-
This compound: m/z 64, 79, 107
-
3. Data Analysis:
-
Integrate the peak areas for the quantifier ions of 4-methylpentanal and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 4-methylpentanal in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantification of 4-methylpentanal using a deuterated internal standard.
Caption: Experimental workflow for quantification of 4-methylpentanal.
Caption: Principle of stable isotope dilution analysis.
References
Navigating the Matrix: A Comparative Guide to the Recovery of 4-Methylpentanal-d7 in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comparative analysis of recovery studies for 4-Methylpentanal-d7, a deuterated internal standard, across various biological matrices. We delve into detailed experimental protocols and present supporting data to aid in the selection of optimal methods for your analytical needs.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative bioanalysis. These standards are crucial for correcting the variability inherent in sample preparation and analytical procedures, ensuring the accuracy and precision of results. This guide focuses on the recovery of this compound from plasma, urine, and blood, offering insights into the efficiency of common extraction techniques.
Comparative Recovery of this compound
The following table summarizes the recovery of this compound from different biological matrices using various extraction methodologies. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
| Biological Matrix | Extraction Method | Mean Recovery (%) | Range (%) | Reference |
| Plasma | Protein Precipitation (Acetonitrile) | 85 | 80-90 | Fictional Study A |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92 | 88-96 | Fictional Study B | |
| Solid-Phase Microextraction (HS-SPME) | 95 | 92-98 | Fictional Study C | |
| Urine | Liquid-Liquid Extraction (Dichloromethane) | 88 | 84-93 | Fictional Study D |
| Solid-Phase Microextraction (HS-SPME) | 97 | 95-99 | Fictional Study E | |
| Blood | Protein Precipitation (Methanol) | 82 | 78-87 | Fictional Study F |
| Liquid-Liquid Extraction (MTBE) | 90 | 86-94 | Fictional Study G |
Note: The data presented in this table is illustrative and based on hypothetical studies. Actual recovery values can vary depending on specific experimental conditions.
In-Depth Experimental Protocols
Detailed methodologies are critical for replicating and adapting analytical methods. Below are representative protocols for the extraction of this compound from biological matrices.
Protein Precipitation for Plasma and Blood Samples
Protein precipitation is a straightforward and widely used method for sample cleanup.
-
Sample Preparation: To a 100 µL aliquot of plasma or whole blood in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (for plasma) or methanol (for blood) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Liquid-Liquid Extraction for Plasma, Urine, and Blood Samples
Liquid-liquid extraction offers a higher degree of selectivity compared to protein precipitation.
-
Sample Preparation: To a 200 µL aliquot of the biological matrix, add 10 µL of the this compound internal standard solution.
-
Extraction Solvent Addition: Add 600 µL of the appropriate extraction solvent (e.g., ethyl acetate for plasma, dichloromethane for urine, MTBE for blood).
-
Extraction: Vortex the mixture for 1 minute to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Transfer the organic (upper) layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Headspace Solid-Phase Microextraction (HS-SPME) for Plasma and Urine Samples
HS-SPME is a solventless and sensitive technique particularly suitable for volatile compounds.
-
Sample Preparation: Place a 500 µL aliquot of plasma or urine into a headspace vial. Add 10 µL of the this compound internal standard solution.
-
Equilibration: Seal the vial and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a conditioned SPME fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in each extraction method.
Caption: Experimental workflows for different extraction methods.
Signaling Pathways and Logical Relationships
The choice of an appropriate internal standard is guided by the principle of mimicking the analyte's behavior throughout the analytical process. The following diagram illustrates the logical relationship.
Caption: The role of an internal standard in quantitative bioanalysis.
By providing a comprehensive overview of recovery data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions for the accurate and reliable quantification of analytes in their studies. The use of a suitable deuterated internal standard, such as this compound, coupled with an optimized extraction method, is fundamental to achieving high-quality bioanalytical data.
Inter-laboratory Comparison of 4-Methylpentanal Analysis Using 4-Methylpentanal-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4-methylpentanal, a volatile organic compound (VOC) relevant in various fields including environmental analysis and biomedical research. The use of a deuterated internal standard, 4-Methylpentanal-d7, is highlighted as a crucial component for ensuring accuracy and precision in analytical measurements. The data presented herein is a representative summary from a hypothetical inter-laboratory study designed to assess the performance of different laboratories using a standardized gas chromatography-mass spectrometry (GC-MS) method.
Data Presentation: Inter-laboratory Performance
The following table summarizes the performance of five independent laboratories in the analysis of a standardized sample containing 4-methylpentanal. Each laboratory utilized the same experimental protocol, which included this compound as an internal standard. The key performance metrics evaluated were accuracy (as percent recovery) and precision (as relative standard deviation, %RSD).
| Laboratory ID | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| Lab A | 98.7 | 2.1 | 3.5 |
| Lab B | 101.2 | 1.9 | 3.2 |
| Lab C | 95.5 | 3.5 | 4.8 |
| Lab D | 103.1 | 1.5 | 2.9 |
| Lab E | 99.3 | 2.4 | 3.8 |
This data is representative and for illustrative purposes.
Experimental Protocols
A detailed methodology is essential for the reproducibility of analytical results. The protocol provided to each participating laboratory is outlined below. This method is based on established principles of VOC analysis by GC-MS and adheres to guidelines for analytical method validation.[1][2][3][4]
Objective: To quantify the concentration of 4-methylpentanal in a sample matrix using a deuterated internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents:
-
4-Methylpentanal (analytical standard)
-
This compound (internal standard, IS)
-
Methanol (GC grade)
-
Deionized water
-
Sample vials (headspace compatible)
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of 4-methylpentanal at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From these stocks, prepare working standard solutions at various concentrations.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Aliquots of the sample matrix are placed into headspace vials.
-
A fixed volume of the internal standard working solution is added to each sample and calibration standard.
-
The vials are immediately sealed.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Oven Program: Initial 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
-
Headspace Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 min
-
Injection Volume: 1 mL
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for 4-methylpentanal: m/z 57
-
Qualifier ion for 4-methylpentanal: m/z 41
-
Quantifier ion for this compound: m/z 64
-
-
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of 4-methylpentanal to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of 4-methylpentanal in the samples is determined from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: A flowchart of the analytical workflow for 4-methylpentanal quantification.
Biochemical Context: Steroidogenesis Pathway
4-Methylpentanal is known to be involved in human metabolism, specifically in steroidogenesis. The diagram below shows a simplified pathway illustrating the formation of pregnenolone and 4-methylpentanal from a cholesterol precursor.
Caption: Simplified pathway of cholesterol side-chain cleavage.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
4-Methylpentanal-d7 vs. Non-deuterated 4-methylpentanal: A Comparative Guide for Quantitative Analysis
In the precise world of quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated 4-Methylpentanal-d7 and its non-deuterated counterpart, 4-methylpentanal, for use as internal standards in quantitative assays, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). For researchers, scientists, and drug development professionals, understanding the nuances of these standards is critical for robust method development and validation.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. With the same retention time and ionization efficiency as the non-deuterated analyte, deuterated standards can effectively compensate for variations that may occur during sample preparation, injection, and ionization.[2][4] This intrinsic ability to mimic the analyte's behavior leads to a significant reduction in matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal, ultimately improving the accuracy and precision of the quantification.[5]
Performance Comparison: this compound vs. 4-methylpentanal
The following table summarizes the expected performance characteristics of this compound versus non-deuterated 4-methylpentanal when used as an internal standard in a typical GC-MS assay. These values are based on established principles of analytical chemistry and data from similar aldehyde quantification studies.
| Performance Metric | This compound (Deuterated) | Non-deuterated 4-methylpentanal | Justification |
| Correction for Matrix Effects | Excellent | Poor to Moderate | Deuterated standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction. Non-deuterated standards have different retention times and are less effective at mimicking the analyte's behavior in the presence of matrix interferences. |
| Precision (Relative Standard Deviation - RSD) | Typically < 5% | Can vary significantly (>15%) depending on matrix complexity | By compensating for variations in sample preparation and instrument response, deuterated standards lead to more consistent and reproducible results. |
| Accuracy (% Recovery) | Typically 95-105% | 70-120% (highly matrix dependent) | The close tracking of the analyte by the deuterated standard throughout the analytical process results in more accurate quantification. |
| Linearity (Coefficient of Determination - R²) | ≥ 0.999 | ≥ 0.99 (can be lower with complex matrices) | The consistent response of the deuterated standard across a range of concentrations contributes to a more linear calibration curve. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to reduced matrix interference allows for the reliable quantification of lower analyte concentrations.[6][7] |
Experimental Protocol: Quantification of 4-methylpentanal in Human Plasma using GC-MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of 4-methylpentanal in a biological matrix.
1. Materials and Reagents:
-
4-methylpentanal standard
-
This compound internal standard
-
Human plasma (blank)
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Acetonitrile, Ethyl acetate (HPLC grade)
-
Deionized water
-
Sodium chloride
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of 4-methylpentanal and this compound in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-methylpentanal.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard to all calibration standards and QC samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard solution.
-
Add 50 µL of a PFBHA solution (in water) and vortex for 1 minute to derivatize the aldehydes.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 500 µL of ethyl acetate and 100 mg of sodium chloride.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the PFBHA-derivatives of 4-methylpentanal and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 4-methylpentanal to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 4-methylpentanal in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this quantitative analysis.
Caption: Workflow for quantitative analysis of 4-methylpentanal.
Caption: Impact of internal standard choice on matrix effect correction.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating Regulated Bioanalysis: A Performance Evaluation of 4-Methylpentanal-d7 and Alternative Internal Standards
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity, accuracy, and regulatory compliance. This guide provides a comparative evaluation of 4-Methylpentanal-d7, a deuterated internal standard, against alternative approaches, supported by experimental data and detailed methodologies.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing for effective compensation for variability during sample preparation, chromatography, and ionization.[2] this compound, as a deuterated analog of 4-methylpentanal, falls into this preferred category. However, practical considerations such as commercial availability and cost may necessitate the evaluation of alternative internal standards, such as structural analogs. This guide will delve into the performance characteristics of these different approaches, using representative data from studies on similar short-chain aldehydes to illustrate the key comparison points.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To provide a clear comparison, this guide will utilize performance data from validated bioanalytical methods for short-chain aldehydes, which serve as a proxy for the expected performance of this compound. We will compare a high-throughput method using a chemical isotope labeling technique, which mirrors the principles of a deuterated internal standard, with a hypothetical scenario using a structural analog, drawing upon typical performance characteristics discussed in scientific literature.
For our representative "deuterated standard" approach, we refer to a study by Hu et al. (2020) on the analysis of hexanal and heptanal in human serum. This method employed a series of levofloxacin-hydrazide-based mass tags (LHMTs) for chemical isotope labeling, allowing for multiplexed analysis with high sensitivity and accuracy. The performance of this method, summarized in the table below, showcases the high degree of accuracy and precision achievable with an isotopically distinct internal standard.
For the "structural analog" internal standard, we will consider a common alternative for an analyte like 4-methylpentanal, which could be a homologous aldehyde such as heptanal. The performance of a structural analog can be robust, but it is more susceptible to variations in extraction recovery and matrix effects compared to a SIL.[3][4] The following table presents a comparative summary of the expected performance characteristics based on data from the aforementioned study and established principles of bioanalytical method validation.
| Performance Parameter | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard (e.g., Heptanal) |
| Accuracy (% Bias) | -10.2% to +11.0% | Typically within ±15% |
| Precision (% RSD) | < 11.3% (Intra- and Inter-day) | Typically < 15% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 pM | Analyte-dependent, may be higher due to potential interferences |
| Matrix Effect | Minimal, as it co-elutes and experiences similar ion suppression/enhancement as the analyte | Potential for differential matrix effects, requiring thorough validation |
| Recovery | Tracks the analyte's recovery closely | May differ from the analyte's recovery, leading to potential inaccuracies |
Note: The data for the deuterated internal standard is based on a chemical isotope labeling method for hexanal and heptanal in human serum. The performance of the structural analog is based on typical acceptance criteria for regulated bioanalysis.
Experimental Protocols
A robust and well-documented experimental protocol is a cornerstone of regulated bioanalysis. Below are detailed methodologies for the key experiments cited in the performance comparison.
Bioanalytical Method Using a Deuterated Internal Standard (Representative Protocol)
This protocol is based on the principles of the high-throughput chemical isotope labeling method for short-chain aldehydes.
1. Sample Preparation:
-
To 50 µL of human serum, add 10 µL of an internal standard working solution containing the deuterated analog (e.g., this compound).
-
Add 100 µL of a derivatization reagent solution (e.g., LHMTs in acetonitrile) to label the aldehyde.
-
Vortex mix for 2 minutes.
-
Incubate at 60°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
3. Method Validation:
-
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry, assessing parameters such as accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[5]
Bioanalytical Method Using a Structural Analog Internal Standard (Representative Protocol)
This protocol outlines a typical workflow when using a structural analog as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., heptanal in methanol).
-
Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Similar LC-MS/MS conditions as described for the deuterated internal standard method would be employed, with optimization of the gradient and MRM transitions for the specific analyte and structural analog.
3. Method Validation:
-
Validation must be performed as per regulatory guidelines, with a particular focus on evaluating the potential for differential matrix effects and ensuring the internal standard adequately tracks the analyte's performance.
Visualizing the Workflow and Logic
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate a typical bioanalytical workflow and the logical relationship in selecting an internal standard.
A typical workflow for regulated bioanalysis using an internal standard.
Decision logic for internal standard selection in bioanalysis.
Conclusion
The use of a deuterated internal standard, such as this compound, is the recommended approach for the regulated bioanalysis of 4-methylpentanal. The near-identical physicochemical properties to the analyte ensure the most accurate and precise data by effectively compensating for variations throughout the analytical process. While structural analogs present a more cost-effective and readily available alternative, they necessitate a more rigorous validation process to thoroughly assess and mitigate the risks of differential matrix effects and recovery inconsistencies. Ultimately, the choice of internal standard must be justified by robust validation data that demonstrates the reliability and reproducibility of the bioanalytical method in accordance with regulatory expectations.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Safety Operating Guide
Safe Disposal of 4-Methylpentanal-d7: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methylpentanal-d7, a labeled aliphatic aldehyde used in the synthesis of Pregabalin and related compounds.[1] Adherence to these protocols is essential due to the compound's hazardous properties.
I. Safety and Hazard Profile
This compound is classified as a highly flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Furthermore, it is harmful if swallowed.[2] A critical, though less immediate, hazard is its potential to form explosive peroxides, particularly if exposed to air over time. Due to these hazards, strict adherence to safety protocols during handling and disposal is mandatory.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Highly Flammable Liquid | H225 | P210, P233, P240, P241, P242, P243 |
| Skin Irritation | H315 | P280, P302+P352 |
| Serious Eye Irritation | H319 | P280, P305+P351+P338 |
| Respiratory Tract Irritation | H335 | P261, P271 |
| Harmful if Swallowed | H302 | P264, P270, P301+P312, P330 |
| Potential for Peroxide Formation | EUH019 | Store away from heat and light; test for peroxides if stored for extended periods. |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment (PPE) to minimize exposure and ensure safety:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is required. For spills or situations with inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
A. Immediate Spill Response and Cleanup:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
B. Routine Disposal of Unused or Waste this compound:
-
Waste Collection: Designate a specific, sealed, and clearly labeled container for liquid hazardous waste. This container should be compatible with flammable organic solvents.
-
Transferring the Chemical: In a well-ventilated chemical fume hood, carefully transfer the waste this compound into the designated hazardous waste container. Avoid splashing.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight. Ensure it is stored separately from incompatible materials, such as oxidizing agents.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste accumulation and storage times.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylpentanal-d7
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methylpentanal-d7, a deuterated aldehyde. By following these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure and efficient research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing on safety protocols for similar volatile aldehydes.[1][2][3][4]
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[1] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Eyes & Face | Safety goggles and face shield | Chemical splash goggles are mandatory.[3] A full-face shield should be worn when there is a risk of splashing.[1][3] |
| Body | Laboratory coat or chemical-resistant apron | A flame-resistant lab coat is essential. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a spill, a respirator with an appropriate organic vapor cartridge is required.[5] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
Ventilation: Before beginning any work, ensure that the chemical fume hood is functioning correctly. The sash should be lowered to the indicated safe working height.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids and aldehydes.
2. Handling the Compound:
-
Grounding: To prevent static discharge, which could ignite the flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[6]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[6]
-
Heating: Avoid heating this compound near open flames or other ignition sources.[7] If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8] The recommended storage temperature is 2-8°C in a refrigerator.[9]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and associated waste is critical to protect both personnel and the environment.
1. Waste Segregation:
-
Liquid Waste: Collect all unused this compound and contaminated solvents in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and paper towels in a separate, clearly labeled solid waste container.
2. Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., flammable, irritant).
-
Institutional Guidelines: Adhere strictly to your institution's EHS guidelines for the disposal of chemical waste. Contact your EHS office for specific instructions on the collection and disposal of deuterated compounds. While deuterium itself is not considered a significant environmental hazard, the aldehyde functional group necessitates careful handling and disposal.[10]
-
Recycling: In some cases, deuterated compounds or their solvents can be recycled.[11][12] Consult with your EHS office to see if this is a viable option at your institution.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: A workflow diagram outlining the key procedural steps for the safe handling of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. nj.gov [nj.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. synerzine.com [synerzine.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. EP0014077A1 - Continuous process for recycling deuterium/tritium from a fusion reactor for reuse in such a reactor - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
